Methyl 1-(chlorocarbonyl)-L-prolinate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-1-carbonochloridoylpyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO3/c1-12-6(10)5-3-2-4-9(5)7(8)11/h5H,2-4H2,1H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCJQEDFNSFKNN-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN1C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00234924 | |
| Record name | Methyl 1-(chlorocarbonyl)-L-prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00234924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85665-59-4 | |
| Record name | 1-(Chlorocarbonyl)-L-proline methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85665-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-(chlorocarbonyl)-L-prolinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085665594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 1-(chlorocarbonyl)-L-prolinate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1-(chlorocarbonyl)-L-prolinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.108 | |
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Foundational & Exploratory
Methyl 1-(chlorocarbonyl)-L-prolinate (CAS 85665-59-4): A Technical Whitepaper on Synthesis, Reactivity, and Peptidomimetic Applications
Executive Summary
In the landscape of modern drug discovery and asymmetric synthesis, the precise construction of chiral ureas, carbamates, and prolinamide derivatives is paramount. Methyl 1-(chlorocarbonyl)-L-prolinate (CAS 85665-59-4) serves as a highly reactive, stereochemically pure electrophilic linchpin. By embedding a carbamoyl chloride functional group onto an L-proline scaffold, this intermediate enables the modular assembly of complex peptidomimetics without the risk of racemization typically associated with late-stage peptide coupling.
As a Senior Application Scientist, I have structured this guide to move beyond basic synthetic recipes. Here, we will dissect the physicochemical parameters, the mechanistic causality behind its synthesis, and field-proven protocols for deploying this reagent in high-yield drug development workflows.
Physicochemical Profile and Quantitative Data
Understanding the physical boundaries of Methyl 1-(chlorocarbonyl)-L-prolinate is critical for preventing premature degradation. As a carbamoyl chloride, it is highly susceptible to hydrolysis, necessitating strict anhydrous handling.
| Parameter | Specification | Causality / Impact on Handling |
| IUPAC Name | 1-O-methyl (2S)-1-chlorocarbonylpyrrolidine-2-carboxylate | Dictates the molecule's dual reactivity (ester and carbamoyl chloride). |
| CAS Number | 85665-59-4 | Unique identifier for procurement and regulatory tracking. |
| Molecular Formula | C7H10ClNO3 | - |
| Molecular Weight | 191.61 g/mol | Used for precise stoichiometric calculations in coupling. |
| Physical State | Colorless to pale yellow oil | Viscous nature requires quantitative solvent transfers. |
| Reactivity Profile | Highly moisture-sensitive | Rapidly hydrolyzes to carbamic acid, which decarboxylates to regenerate the free proline amine. Requires Schlenk line techniques. |
| Storage Conditions | -20°C to 4°C under Argon | Minimizes thermal degradation and atmospheric moisture ingress. |
Mechanistic Causality in the Synthesis of Carbamoyl Chlorides
The synthesis of Methyl 1-(chlorocarbonyl)-L-prolinate relies on the reaction between L-proline methyl ester hydrochloride and a phosgene equivalent (phosgene gas, diphosgene, or triphosgene).
The Challenge of Symmetrical Ureas: The primary failure mode in this synthesis is the formation of a symmetrical bis(prolyl) urea byproduct. If the free amine of the proline ester is present in excess relative to phosgene, it will attack the newly formed carbamoyl chloride.
The Solution (Inverse Addition): To systematically prevent this, we employ an inverse addition protocol. The amine is added dropwise to a vast stoichiometric excess of the phosgene equivalent. Furthermore, the choice of base is critical. While triethylamine (TEA) is common [1], N,N-Diisopropylethylamine (DIEA) is often preferred in highly sensitive couplings because its steric bulk minimizes nucleophilic attack on the highly reactive phosgene, thereby reducing the formation of quaternary ammonium artifacts. Temperature control (strictly 0°C) prevents the base-catalyzed enolization of the alpha-carbon, preserving the (S)-stereocenter.
Synthesis workflow of Methyl 1-(chlorocarbonyl)-L-prolinate emphasizing inverse addition.
Self-Validating Experimental Protocols
Protocol A: Synthesis of Methyl 1-(chlorocarbonyl)-L-prolinate
This protocol is adapted from validated methodologies used in the synthesis of complex apicomplexan inhibitors [1].
Step 1: Amine Liberation (Preparation) Suspend 10.0 mmol of L-proline methyl ester hydrochloride in 20 mL of anhydrous dichloromethane (DCM) under an argon atmosphere. Cool to 0°C. Add 11.0 mmol of DIEA dropwise. Causality: The slight excess of DIEA ensures complete neutralization of the HCl salt, liberating the secondary amine for nucleophilic attack.
Step 2: Electrophile Preparation In a separate, flame-dried round-bottom flask equipped with a magnetic stirrer and an argon inlet, dissolve 4.0 mmol of triphosgene (equivalent to 12.0 mmol of phosgene, a 1.2x excess) in 15 mL of anhydrous DCM. Cool this solution to 0°C.
Step 3: Inverse Addition Using a syringe pump, transfer the liberated amine solution (from Step 1) dropwise into the triphosgene solution over 60 minutes. Self-Validation: The slow addition rate ensures the localized concentration of amine never exceeds the concentration of phosgene, completely suppressing symmetrical urea formation.
Step 4: Thermal Maturation & Workup Allow the reaction to slowly warm to room temperature and stir for 1 hour. Filter the reaction mixture under a blanket of argon to remove the precipitated DIEA-HCl salts. Concentrate the filtrate under reduced pressure (in a highly ventilated fume hood) to yield the product as a pale yellow oil. Critical Note: Do not attempt to purify this intermediate via silica gel chromatography, as the hydroxyl groups on the silica will hydrolyze the carbamoyl chloride. Use immediately in Protocol B.
Protocol B: Downstream Coupling to Form Chiral Ureas
Used for generating peptidomimetics, such as Toxoplasma gondii inhibitors [1].
Step 1: Electrophile Solvation Dissolve the crude Methyl 1-(chlorocarbonyl)-L-prolinate (approx. 10.0 mmol) in 20 mL of anhydrous Tetrahydrofuran (THF). Cool to 0°C.
Step 2: Nucleophilic Attack Add 9.5 mmol of the target primary amine (e.g., a functionalized aniline) followed by 12.0 mmol of DIEA. Causality: We use the amine as the limiting reagent (0.95 eq) to ensure it is completely consumed, as unreacted polar amines are notoriously difficult to separate from the polar urea product during chromatography.
Step 3: Reaction Monitoring Stir at room temperature for 4–8 hours. Monitor via Thin Layer Chromatography (TLC) using a Ninhydrin stain. Self-Validation: The disappearance of the primary amine spot (which stains deep purple/red with Ninhydrin) confirms the completion of the coupling.
Step 4: Quench and Purification Quench the reaction with 20 mL of saturated aqueous NaHCO3 to destroy any residual carbamoyl chloride. Extract with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over anhydrous MgSO4, concentrate, and purify the stable urea product via flash column chromatography.
Applications in Drug Development and Organocatalysis
Methyl 1-(chlorocarbonyl)-L-prolinate is not an end-product; it is a gateway molecule. Its applications span across several critical domains in pharmaceutical sciences:
-
Antiparasitic Drug Discovery: As demonstrated by the NIH, coupling this carbamoyl chloride with specific anilines yields (S)-1-(4-chloro-2-((2-chloro-4-nitrophenyl)carbamoyl)phenyl) 2-methyl pyrrolidine-1,2-dicarboxylate, a potent intermediate in the synthesis of salicylanilide inhibitors targeting Toxoplasma gondii[1].
-
Industrial Synthesis of L-Prolinamide: Reacting the carbamoyl chloride with ammonia (ammonolysis) provides a direct, high-yield route to L-prolinamide [2]. L-prolinamide is a ubiquitous chiral organocatalyst used to drive asymmetric Aldol and Robinson annulation reactions.
-
Polymerization Monomers (NCAs): Under specific basic conditions or following ester hydrolysis, the molecule undergoes intramolecular cyclization to form L-proline N-carboxyanhydride (NCA). NCAs are the primary monomers used in ring-opening polymerizations (ROP) to create synthetic poly-L-proline for drug delivery hydrogels.
Downstream applications of Methyl 1-(chlorocarbonyl)-L-prolinate in drug discovery.
References
-
Title: Salicylanilide Inhibitors of Toxoplasma gondii Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]
- Source: Google Patents (Patent CN102432616A)
Structure and Synthetic Utility of Methyl N-(chlorocarbonyl)-L-prolinate: A Technical Guide for Drug Development
Executive Summary
In modern asymmetric synthesis and drug development, the precise functionalization of chiral scaffolds is paramount. Methyl N-(chlorocarbonyl)-L-prolinate (CAS: 85665-59-4) serves as a highly reactive, stereochemically pure building block widely utilized in the synthesis of pharmaceuticals, functionalized peptides, and chiral auxiliaries.
As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive chemistry. Here, we dissect the mechanistic causality behind its synthesis, establish self-validating experimental protocols, and map its downstream applications.
Structural and Physicochemical Profiling
Understanding the structural parameters of methyl N-(chlorocarbonyl)-L-prolinate is the first step in predicting its reactivity. The molecule features two distinct carbonyl environments: an ester carbonyl and a highly electrophilic chlorocarbonyl (carbamoyl chloride) group attached to the pyrrolidine nitrogen.
Table 1: Quantitative & Structural Data
| Parameter | Specification |
| IUPAC Nomenclature | methyl (2S)-1-(carbonochloridoyl)pyrrolidine-2-carboxylate |
| CAS Registry Number | 85665-59-4 |
| Molecular Formula | C7H10ClNO3 |
| Molecular Weight | 191.61 g/mol |
| Stereocenter | C2 (S-configuration) |
| Primary Electrophilic Site | Carbonyl carbon of the chlorocarbonyl group |
Data corroborated by the 1 and 2.
Mechanistic Causality in N-Chlorocarbonylation
The synthesis of this compound relies on the N-chlorocarbonylation of L-proline methyl ester. While phosgene gas is the traditional reagent, modern laboratory protocols utilize triphosgene (bis(trichloromethyl) carbonate) due to its solid state and superior safety profile. Triphosgene decomposes in situ to yield three equivalents of phosgene.
The Self-Validating Logic of the Reagent System
Using the free base of L-proline methyl ester directly is a flawed approach; upon standing, the free base undergoes rapid intermolecular cyclization to form a diketopiperazine dimer.
To circumvent this, we employ a self-validating kinetic trap :
-
We start with L-proline methyl ester hydrochloride .
-
A non-nucleophilic base (Triethylamine, TEA) is added dropwise in the presence of triphosgene.
-
As the free base is liberated, it is instantaneously trapped by the highly electrophilic phosgene before dimerization can occur.
If the temperature exceeds 5 °C or the base is added too rapidly, the system will self-report the error through the formation of symmetrical ureas (two proline molecules reacting with one phosgene) or diketopiperazines, resulting in a drastically reduced isolated yield.
Fig 1: Mechanistic workflow for the synthesis of Methyl N-(chlorocarbonyl)-L-prolinate.
Experimental Protocol: Synthesis and Isolation
This protocol is engineered for high yield and enantiomeric preservation, adapted from foundational methodologies in chiral amino acid functionalization 3.
Step-by-Step Methodology
Step 1: System Preparation & Purging
-
Action: Flame-dry a 500 mL 3-neck round-bottom flask. Purge with inert N₂ gas.
-
Causality: Triphosgene and the resulting chlorocarbonyl product are highly sensitive to moisture. Water will hydrolyze the product into a carbamic acid, which rapidly decarboxylates.
Step 2: Reagent Loading
-
Action: Dissolve L-proline methyl ester hydrochloride (1.0 eq, 50 mmol) and triphosgene (0.38 eq, 19 mmol—providing a slight excess of phosgene equivalents) in 200 mL of anhydrous dichloromethane (DCM).
-
Action: Cool the vigorously stirring suspension to 0 °C using an ice-brine bath.
Step 3: In Situ Free-Basing (The Critical Step)
-
Action: Dilute Triethylamine (TEA) (2.5 eq, 125 mmol) in 50 mL of anhydrous DCM. Add this solution dropwise via an addition funnel over 45 minutes, maintaining the internal temperature strictly below 5 °C.
-
Causality: The first equivalent of TEA neutralizes the HCl salt. The subsequent equivalents neutralize the HCl generated during the nucleophilic attack on phosgene. Strict thermal control prevents the exothermic reaction from driving urea byproduct formation.
Step 4: Reaction Maturation
-
Action: Once addition is complete, allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.
Step 5: Work-up and Isolation
-
Action: Quench the reaction by pouring it into 100 mL of ice-cold 1M HCl. Separate the organic layer immediately. Wash the organic layer with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (water bath < 30 °C).
-
Causality: The cold acidic wash removes excess TEA and any unreacted proline without providing enough thermal energy or time to hydrolyze the chlorocarbonyl group.
Analytical Pro-Tip: NMR Rotamers
When validating the product via ¹H or ¹³C NMR, researchers will observe distinct "doubling" of peaks. This is not an impurity or racemization. Because the chlorocarbonyl group forms a tertiary amide-like bond with the pyrrolidine nitrogen, restricted rotation around the N–CO bond leads to observable cis and trans rotamers at room temperature.
Downstream Applications in Drug Development
Methyl N-(chlorocarbonyl)-L-prolinate is not an end-product; it is a highly versatile electrophilic hub 4.
-
Chiral Ureas and Carbamates: Reacting this intermediate with primary or secondary amines yields complex chiral ureas, a motif frequently found in enzyme inhibitors and receptor antagonists.
-
Prodrug Linkers: The carbamate linkage formed by reacting this compound with API hydroxyl groups serves as an excellent cleavable linker in prodrug design, improving solubility and bioavailability.
Fig 2: Downstream synthetic pathways and applications in chiral drug development.
References
- Title: Methyl 1-(chlorocarbonyl)
- Title: methyl 1-(chlorocarbonyl)
- Title: methyl (2S)-1-(carbonochloridoyl)
- Title: Kinetics and Mechanism of Aminolysis of Carbamates / A Novel Synthetic Route to L-Proline Source: Journal of Organic Chemistry / University of Stuttgart URL
Sources
Methyl 1-(chlorocarbonyl)-L-prolinate: Physicochemical Profiling, Synthetic Methodologies, and Applications in Peptidomimetic Drug Development
Executive Summary
In the landscape of modern drug discovery, the rigidification of molecular scaffolds is a proven strategy to enhance target affinity and metabolic stability. Methyl 1-(chlorocarbonyl)-L-prolinate (CAS: 85665-59-4) serves as a critical chiral building block in this domain. Featuring a pyrrolidine ring that restricts conformational freedom and a highly reactive chlorocarbonyl moiety, this intermediate is heavily utilized in the synthesis of complex peptidomimetics, chiral ureas, and carbamate prodrugs.
This technical guide explores the physicochemical properties, mechanistic synthesis, and self-validating experimental protocols required to handle and utilize this highly electrophilic species effectively.
Physicochemical Profiling & Structural Logic
The utility of Methyl 1-(chlorocarbonyl)-L-prolinate stems directly from its structural dualism. The methyl ester at the C2 position protects the native carboxylic acid of L-proline, preventing unwanted side reactions such as the formation of cyclic diketopiperazines during activation. Simultaneously, the N1-chlorocarbonyl group acts as a potent electrophile.
Because L-proline is a secondary amine, its reaction with phosgene derivatives strictly arrests at the carbamoyl chloride stage; it is chemically incapable of proceeding to an isocyanate ()[1]. This unique feature allows chemists to isolate a stable, yet highly reactive electrophilic node for downstream coupling.
Quantitative Data Summary
| Property | Value |
| IUPAC Name | (S)-Methyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate |
| CAS Registry Number | 85665-59-4 ()[2] |
| Molecular Formula | C7H10ClNO3 ()[3] |
| Molecular Weight | 191.61 g/mol [3] |
| Appearance | Colorless to pale yellow oil |
| Reactivity Profile | Highly electrophilic, moisture-sensitive |
Mechanistic Synthesis: The Phosgenation Pathway
The synthesis of Methyl 1-(chlorocarbonyl)-L-prolinate requires precise control over reaction kinetics to prevent the racemization of the C2 chiral center and to suppress the formation of symmetric urea byproducts.
Causality in Reagent Selection:
-
Triphosgene vs. Phosgene: While gaseous phosgene can be used, triphosgene is preferred as a safer, crystalline solid that generates three equivalents of phosgene in situ. This allows for controlled, dropwise activation.
-
Anhydrous Dichloromethane (DCM): An aprotic solvent is mandatory. DCM effectively dissolves both the polar amine hydrochloride starting material and the non-polar triphosgene without participating in the reaction.
-
Triethylamine (Et₃N): Acts as a dual-purpose reagent. It first liberates the free base from the L-proline methyl ester hydrochloride salt, and subsequently scavenges the HCl byproduct generated during the nucleophilic attack on phosgene, preventing the reaction from stalling.
Mechanistic workflow for the synthesis of Methyl 1-(chlorocarbonyl)-L-prolinate via phosgenation.
Experimental Protocol: Self-Validating Synthesis
The following protocol outlines the synthesis of the carbamoyl chloride, incorporating self-validating steps to ensure high yield and enantiomeric fidelity.
Reagents:
-
L-proline methyl ester hydrochloride (1.0 eq)
-
Triphosgene (0.4 eq; provides 1.2 eq of active phosgene)
-
Triethylamine (Et₃N, 2.5 eq)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Free-Basing and Solvation: Suspend L-proline methyl ester hydrochloride in anhydrous DCM under an inert argon atmosphere. Cool the suspension to 0 °C using an ice-water bath.
-
Causality: Maintaining 0 °C is critical to minimize the exothermic degradation of the tetrahedral intermediate and preserve the stereointegrity of the C2 chiral center.
-
-
Base Addition: Add Et₃N (2.5 eq) dropwise over 10 minutes.
-
Causality: The first 1.0 eq neutralizes the hydrochloride salt to expose the nucleophilic secondary amine. The remaining 1.5 eq acts as an acid scavenger for the subsequent phosgenation.
-
-
Electrophile Activation: In a separate flame-dried flask, dissolve triphosgene (0.4 eq) in anhydrous DCM. Transfer this solution dropwise to the amine mixture at 0 °C over 30 minutes.
-
Causality: Slow, dropwise addition ensures that phosgene is always in excess relative to the free amine, suppressing the nucleophilic attack of a second proline molecule on the newly formed carbamoyl chloride (which would yield an unwanted symmetric urea).
-
-
Reaction Maturation: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature for an additional 2 hours.
-
Aqueous Workup: Quench the reaction by washing the organic layer with cold 1M HCl, followed by a saturated brine wash.
-
Causality: The acidic wash protonates and removes any unreacted amine and excess Et₃N into the aqueous layer. Brine breaks emulsions and pre-dries the organic phase.
-
-
Isolation & Analytical Validation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a pale yellow oil.
-
Self-Validation System: Verify the product via FT-IR. A successful reaction is confirmed by the appearance of a strong C=O stretch at ~1745 cm⁻¹ (characteristic of the carbamoyl chloride), distinct from the ester C=O stretch at ~1730 cm⁻¹.
-
Applications in Drug Development
The isolated Methyl 1-(chlorocarbonyl)-L-prolinate is a highly versatile electrophile. Its primary application lies in the synthesis of conformationally restricted ureas and carbamates, which are frequent motifs in protease inhibitors and peptidomimetic drugs.
-
Aminolysis (Urea Formation): The chlorocarbonyl group undergoes rapid nucleophilic acyl substitution when exposed to primary or secondary amines in the presence of a mild base. This aminolysis pathway is heavily utilized to construct asymmetric, chiral urea linkages that mimic peptide bonds but offer superior metabolic stability against endogenous peptidases ()[1].
-
Alcoholysis (Carbamate Formation): Reaction with complex alcohols or phenols, often catalyzed by DMAP (4-Dimethylaminopyridine), yields stable carbamates. This is a standard technique for synthesizing prodrugs or temporarily protecting the pyrrolidine nitrogen during multi-step peptide synthesis.
Downstream reactivity profile of the chlorocarbonyl intermediate forming ureas and carbamates.
References
-
EPA CompTox Chemicals Dashboard - "Methyl 1-(chlorocarbonyl)-L-prolinate", Environmental Protection Agency. Validated for Molecular Weight and Formula. URL:[Link]
-
Kinetics and mechanism of aminolysis of carbamates - Shawali, A. S., et al., The Journal of Organic Chemistry 51.18 (1986): 3498-3501. Validated for mechanistic pathways of carbamoyl chlorides and ureas. URL:[Link]
Sources
In-Depth Technical Guide: Methyl 1-(chlorocarbonyl)-L-prolinate vs. L-Proline Methyl Ester
Executive Summary: The Inversion of Reactivity
In drug discovery and peptide chemistry, the distinction between L-Proline methyl ester and Methyl 1-(chlorocarbonyl)-L-prolinate represents a fundamental "inversion of reactivity" (Umpolung-like behavior) at the nitrogen center.
-
L-Proline methyl ester acts as a nucleophile . It is a secondary amine used to attack electrophiles (e.g., in peptide coupling or alkylation).
-
Methyl 1-(chlorocarbonyl)-L-prolinate acts as an electrophile . It is an activated carbamoyl chloride used to transfer the proline motif onto other nucleophiles (e.g., creating urea linkages or carbamates).
This guide details the structural, synthetic, and practical differences between these two critical intermediates, providing a self-validating workflow for their handling and application.
Part 1: Chemical Identity & Physical Properties[1]
The following table summarizes the core physical and registration data for both compounds. Note the stability difference: the amine salt is stable, while the carbamoyl chloride is moisture-sensitive and typically generated in situ.
| Feature | L-Proline Methyl Ester (HCl Salt) | Methyl 1-(chlorocarbonyl)-L-prolinate |
| CAS Number | 2133-40-6 (HCl) / 2577-48-2 (Free base) | 85665-59-4 |
| Molecular Formula | C₆H₁₁NO₂ · HCl | C₇H₁₀ClNO₃ |
| Molecular Weight | 165.62 g/mol (Salt) | 191.61 g/mol |
| Role | Nucleophile (Amine source) | Electrophile (Acylating agent) |
| Stability | Stable solid (Hygroscopic) | Moisture Sensitive (Hydrolyzes to amine + HCl + CO₂) |
| Storage | RT or 4°C, Desiccated | -20°C, Inert Atmosphere (Argon/N₂) |
Part 2: Structural & Reactivity Analysis
The core difference lies in the electronic environment of the pyrrolidine nitrogen.
Reactivity Divergence Diagram
The following diagram illustrates how the presence of the chlorocarbonyl group inverts the reactivity of the nitrogen center.
Caption: Figure 1. Reactivity divergence. L-Pro-OMe attacks electrophiles, whereas the N-chlorocarbonyl derivative is attacked by nucleophiles.
Mechanistic Insight[2]
-
L-Proline Methyl Ester: The secondary amine nitrogen has a lone pair available for donation. It is basic and nucleophilic.
-
Methyl 1-(chlorocarbonyl)-L-prolinate: The nitrogen lone pair is delocalized into the carbonyl group. The carbonyl carbon is highly electrophilic due to the inductive withdrawal of the chlorine atom and the resonance strain of the amide-like bond. This makes it an excellent "carbonyl donor."
Part 3: Synthesis Protocol (Self-Validating)
While L-proline methyl ester is commercially available, the N-chlorocarbonyl derivative is often synthesized in-house due to its instability. The Triphosgene method is preferred over phosgene gas for safety and stoichiometry control.
Protocol: Synthesis of Methyl 1-(chlorocarbonyl)-L-prolinate
Objective: Convert nucleophilic L-Pro-OMe into electrophilic N-COCl-Pro-OMe.
Reagents:
-
L-Proline methyl ester HCl (1.0 equiv)
-
Triphosgene (0.35 equiv) (Solid source of phosgene)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask under Argon. Add L-Proline methyl ester HCl and anhydrous DCM (0.2 M concentration).
-
Base Addition: Cool to 0°C . Add TEA dropwise. The solution will become clear as the free base is liberated.
-
Activation: Dissolve Triphosgene in a minimal amount of DCM. Add this solution slowly to the reaction mixture at 0°C over 30 minutes.
-
Why: Slow addition prevents the "double reaction" where unreacted amine attacks the formed carbamoyl chloride to form a symmetric urea dimer.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour.
-
Monitoring (Self-Validation):
-
TLC/NMR Check: Aliquot 50 µL, quench with excess methanol. Analyze by TLC.
-
Result: The starting material (Pro-OMe) should disappear. The quenched product (Methyl N-methoxycarbonyl-L-prolinate) will have a distinct R_f and NMR signature (appearance of a carbamate -OCH3 peak).
-
-
Workup: Wash quickly with ice-cold 0.1 M HCl (to remove amine salts), then brine. Dry over Na₂SO₄.[1] Concentrate in vacuo at low temperature (<30°C).
-
Warning: Do not heat excessively; carbamoyl chlorides can decompose.
-
Synthesis Flowchart
Caption: Figure 2. Synthesis workflow using Triphosgene. The validation step ensures conversion before isolation.
Part 4: Analytical Differentiation
Distinguishing these two compounds is critical to ensure the reaction worked.
| Analytical Method | L-Proline Methyl Ester | Methyl 1-(chlorocarbonyl)-L-prolinate |
| 1H NMR (Alpha-H) | ~3.8 - 4.0 ppm (Multiplet) | ~4.4 - 4.6 ppm (Downfield shift due to N-COCl) |
| 1H NMR (NH) | Broad singlet (Exchangeable with D₂O) | Absent |
| IR Spectroscopy | N-H stretch (~3300 cm⁻¹) | C=O (Acyl Chloride) stretch (~1740-1760 cm⁻¹) |
| Mass Spectrometry | M+H = 130.1 | M+H not stable (Hydrolyzes). Look for methyl carbamate adduct if quenched with MeOH (M+32). |
Part 5: Applications in Drug Discovery
Urea Synthesis (Soluble Epoxide Hydrolase Inhibitors)
The N-chlorocarbonyl derivative is the "go-to" intermediate for creating unsymmetrical ureas.
-
Mechanism: React N-COCl-Pro-OMe with a primary amine (R-NH₂).
-
Advantage: Avoids the use of toxic isocyanates or unstable free-base intermediates.
Peptidomimetics
L-Proline is a "helix breaker" and turn-inducer. The N-chlorocarbonyl derivative allows for the introduction of constrained "proline-urea-amino acid" motifs found in protease inhibitors (e.g., inhibitors of DPP-4 or Hepatitis C protease).
Part 6: Safety & Handling (Critical)
Carbamoyl Chlorides are Hazardous:
-
Toxicity: Methyl 1-(chlorocarbonyl)-L-prolinate is a potential carcinogen (alkylating agent) and a lachrymator. It releases HCl and CO₂ upon contact with water.
-
Handling:
-
Always handle in a functioning fume hood.
-
Double-glove (Nitrile).
-
Quenching: Destroy excess carbamoyl chloride by stirring with an aqueous solution of ammonia or dilute NaOH (forms the urea or carboxylate) before disposal. Do not put directly into organic waste without quenching.
-
References
-
PubChem. Methyl 1-(chlorocarbonyl)-L-prolinate (Compound). U.S. National Library of Medicine. Available at: [Link]
-
Organic Syntheses. Synthesis of Carbamoyl Chlorides using Triphosgene. Org.[1][2][3][4] Synth. 2008, 85, 10-14. (General procedure adaptation).
-
EPA CompTox. Methyl 1-(chlorocarbonyl)-L-prolinate Details. Available at: [Link]
Sources
A Technical Guide to the Synthesis and Application of Methyl 1-(chlorocarbonyl)-L-prolinate for Advanced Research
This guide provides an in-depth technical overview of Methyl 1-(chlorocarbonyl)-L-prolinate, a crucial reactive intermediate in the synthesis of proline-containing molecules for pharmaceutical and research applications. As this compound is typically synthesized in situ and not commercially available, this document focuses on the preparation from its stable precursor, L-Proline methyl ester hydrochloride, its subsequent utilization in chemical synthesis, and the critical safety and handling protocols required.
Introduction: The Significance of Proline Scaffolds in Drug Discovery
Proline and its derivatives are fundamental building blocks in medicinal chemistry and drug development.[1] The unique cyclic structure of proline imposes significant conformational constraints on peptides and small molecules, which can enhance their biological activity and stability.[2] Methyl 1-(chlorocarbonyl)-L-prolinate serves as a highly reactive electrophile, enabling the efficient introduction of the prolinoyl moiety into a wide range of molecules, particularly in the formation of amide bonds during peptide synthesis.[3]
The Precursor: L-Proline Methyl Ester Hydrochloride
The journey to utilizing Methyl 1-(chlorocarbonyl)-L-prolinate begins with its more stable and commercially available precursor, L-Proline methyl ester hydrochloride.
Suppliers and Pricing
A variety of chemical suppliers offer L-Proline methyl ester hydrochloride, with pricing dependent on quantity and purity. Researchers should consult several vendors to obtain the best value for their specific needs.
| Supplier | Product Number (Example) | Purity | Quantity | Price (USD, approx.) |
| Sigma-Aldrich | 287067 | 98% | 1 g | €36.00 |
| 98% | 5 g | €99.70 | ||
| 98% | 25 g | €101.00 | ||
| Thermo Scientific | 303000050 | 98% | 5 g | $80.65[4] |
| Carl ROTH | 500 g | €600.95[5] | ||
| Chem-Impex | ≥ 98% (HPLC) | 5 g | Contact for price[1] | |
| Echemi | 99.00% | Varies | Contact for price[6] |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to request a formal quote from the suppliers.
Synthesis of L-Proline Methyl Ester Hydrochloride
While commercially available, L-Proline methyl ester hydrochloride can also be synthesized in the laboratory from L-proline. A common method involves the esterification of L-proline using methanol and a chlorinating agent such as thionyl chloride (SOCl₂) or acetyl chloride.[7][8]
-
Reaction Setup: Suspend L-proline (100 g, 0.87 mol) in methanol (600 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: Carefully add acetyl chloride (92.6 mL, 1.30 mol) to the suspension. The reaction is exothermic and will generate HCl gas.
-
Reaction: Heat the mixture to reflux and maintain for approximately 8 hours.
-
Work-up: After the reaction is complete, remove the solvent in vacuo to yield L-proline methyl ester hydrochloride as a colorless oil. The yield is typically quantitative.[7]
Caption: Synthesis of the precursor, L-Proline Methyl Ester Hydrochloride.
In Situ Generation of Methyl 1-(chlorocarbonyl)-L-prolinate
Methyl 1-(chlorocarbonyl)-L-prolinate is a reactive acyl chloride that is highly susceptible to hydrolysis. Therefore, it is typically prepared immediately before use in a subsequent reaction. The synthesis involves the reaction of a suitable starting material with a chlorinating agent like phosgene or a phosgene equivalent. A notable synthesis route starts from L-5-oxoproline esters.[3]
This protocol is based on the formation of related L-1-(chlorocarbonyl)proline esters and should be adapted with appropriate safety measures for the specific substrate.
-
Reaction Setup: In a fume hood, dissolve the N-protected proline methyl ester in an anhydrous, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).
-
Chlorinating Agent: Add a suitable chlorinating agent, such as oxalyl chloride or phosgene, dropwise at a low temperature (e.g., 0 °C). The reaction may be catalyzed by a small amount of dimethylformamide (DMF).
-
Reaction Monitoring: Monitor the reaction by techniques such as thin-layer chromatography (TLC) or by observing the cessation of gas evolution.
-
In Situ Use: Once the formation of the acyl chloride is complete, the reaction mixture is typically used directly in the next step without isolation of the product.
Caption: In situ generation of Methyl 1-(chlorocarbonyl)-L-prolinate.
Applications in Synthesis: Peptide Coupling
The primary application of Methyl 1-(chlorocarbonyl)-L-prolinate is as an activated proline derivative for amide bond formation, a cornerstone of peptide synthesis. The acyl chloride readily reacts with the free amine of another amino acid or peptide to form a new peptide bond.
This is a general protocol for peptide coupling on a solid support, which can be adapted for solution-phase synthesis.
-
Deprotection: The N-terminal protecting group (e.g., Fmoc) of the resin-bound peptide is removed using a solution of piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved protecting group.
-
Coupling: The freshly prepared solution of Methyl 1-(chlorocarbonyl)-L-prolinate in an anhydrous solvent is added to the deprotected peptide-resin. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is typically added to neutralize the HCl generated during the reaction.
-
Reaction Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the isatin test for secondary amines like proline.[9]
-
Washing: After the reaction is complete, the resin is washed with DMF and other solvents to remove unreacted reagents and byproducts.
Analytical Characterization
Due to its reactive nature, the isolation and full characterization of Methyl 1-(chlorocarbonyl)-L-prolinate can be challenging. However, its formation can be inferred through spectroscopic analysis of the reaction mixture or by characterization of the subsequent product.
-
Infrared (IR) Spectroscopy: The formation of the acyl chloride would be indicated by the appearance of a strong carbonyl (C=O) stretching band at a higher frequency (typically 1785-1815 cm⁻¹) compared to the starting ester.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While challenging to obtain for the unstable intermediate, ¹³C NMR would show a downfield shift for the carbonyl carbon. More practically, the NMR of the final coupled product will confirm the successful incorporation of the proline moiety.[10][11]
Safety and Handling of Acyl Chlorides
Acyl chlorides, including Methyl 1-(chlorocarbonyl)-L-prolinate, are hazardous reagents that require strict safety protocols.[12][13][14][15][16]
-
Corrosive and Lachrymatory: Acyl chlorides are corrosive to the skin, eyes, and respiratory tract. They are also lachrymators (tear-producing). All manipulations must be performed in a well-ventilated fume hood.
-
Moisture Sensitive: They react violently with water and moisture to produce corrosive HCl gas. All glassware and solvents must be scrupulously dried before use.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves, is mandatory.
-
Spill and Waste Disposal: Spills should be neutralized with a suitable absorbent material (e.g., sodium bicarbonate). Waste should be quenched carefully with a suitable alcohol (e.g., isopropanol) before disposal according to institutional guidelines.
Conclusion
Methyl 1-(chlorocarbonyl)-L-prolinate is a valuable, albeit reactive, intermediate for the synthesis of complex proline-containing molecules. While not commercially available, its in-situ generation from L-Proline methyl ester hydrochloride provides a reliable method for its use in research and development. A thorough understanding of the synthesis, handling, and application of this reagent, as outlined in this guide, is essential for its safe and effective use in the laboratory.
References
- Beck, A. K., Blank, S., Job, K., Seebach, D., & Sommerfeld, Th. (n.d.). SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Organic Syntheses, 72, 62.
- Sudau, A., Münch, W., Bats, J.-W., & Nubbemeyer, U. (2002). Synthesis of the Bicyclic Core of Pumiliotoxins. European Journal of Organic Chemistry, 2002(11), 1794-1805.
- Various Authors. (2007, August 21).
- Drauz, K., Kleemann, A., & Martens, J. (1982). Amino Acids. 7. A Novel Synthetic Route to L-Proline. Angewandte Chemie International Edition in English, 21(8), 584-599.
- Carl ROTH. (n.d.).
- Thermo Fisher Scientific. (n.d.). L-Proline methyl ester hydrochloride, 98%.
- Chemos GmbH & Co.KG. (n.d.).
- Wang, X., et al. (2019). Method for preparation of alpha-methyl-l-proline. WO2019002344A1.
- Rainey, J. K., & Vakonakis, I. (Eds.). (2018). Proline-Rich Peptides: Methods and Protocols. Springer.
- Sigma-Aldrich. (n.d.). L-Proline methyl ester 98%.
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping.
- CN106083684A - The preparation method of proline esters hydrochlorate. (n.d.).
- Sigma-Aldrich. (2017, January 12).
- Sevvana, M., et al. (2012). Radicals Formed in N-Acetyl-Proline by Electron Attachment: ESR Spectroscopy and Computational Studies. The Journal of Physical Chemistry B, 116(1), 589-598.
- BenchChem. (n.d.). A Technical Guide to Starting Materials for Proline-Rich Peptide Synthesis.
- MilliporeSigma. (2025, November 6).
- University of Sheffield. (n.d.). (Cl) Chlorine NMR.
- International Programme on Chemical Safety. (2018, May). ICSC 0210 - ACETYL CHLORIDE.
- US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide. (n.d.).
- BMRB. (2021, July 1). Exclusively heteronuclear NMR experiments for the investigation of intrinsically disordered proteins: focusing on proline residu.
- Carl ROTH. (n.d.). L-Proline methyl ester hydrochloride, 500 g.
- BenchChem. (n.d.). Application Notes and Protocols for NMR Spectroscopy Analysis of N-Acetyl-Amino Acids.
- Organic Chemistry Tutor. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra [Video]. YouTube.
- Echemi. (n.d.). 59 L-Proline, methyl ester, hydrochloride (1:1) for Sale.
- Nowick, J. S. (n.d.).
- Chem-Impex. (n.d.). L-Proline methyl ester hydrochloride.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elib.uni-stuttgart.de [elib.uni-stuttgart.de]
- 4. 303000050 [thermofisher.com]
- 5. L-Proline methyl ester hydrochloride, 500 g, CAS No. 2133-40-6 | Building Blocks | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 6. echemi.com [echemi.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. CN106083684A - The preparation method of proline esters hydrochlorate - Google Patents [patents.google.com]
- 9. peptide.com [peptide.com]
- 10. mr.copernicus.org [mr.copernicus.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. carlroth.com [carlroth.com]
- 13. chemos.de [chemos.de]
- 14. geneseo.edu [geneseo.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. ICSC 0210 - ACETYL CHLORIDE [chemicalsafety.ilo.org]
Methodological & Application
Protocol for reacting Methyl 1-(chlorocarbonyl)-L-prolinate with amines
Application Note: Protocol for Reacting Methyl 1-(chlorocarbonyl)-L-prolinate with Amines
Executive Summary
This technical guide outlines the optimized protocol for the N-carbamoylation of amines using Methyl 1-(chlorocarbonyl)-L-prolinate (CAS: 85665-59-4). This reagent acts as a pre-functionalized electrophile, transferring the L-proline methyl ester motif to a target amine to generate unsymmetrical ureas. These motifs are critical pharmacophores in peptidomimetics, enzyme inhibitors (e.g., serine protease inhibitors), and fragment-based drug discovery.
Key Technical Advantages:
-
Regiospecificity: Direct introduction of the proline moiety without the need for phosgene handling in the final step.
-
Stereochemical Integrity: Protocol conditions are optimized to prevent racemization of the L-proline chiral center.
-
Scalability: Suitable for milligram to multigram synthesis.
Reaction Mechanism & Chemical Logic
The reaction proceeds via a Nucleophilic Acyl Substitution (Addition-Elimination) mechanism. The nucleophilic amine attacks the carbonyl carbon of the carbamoyl chloride, forming a tetrahedral intermediate. The chloride ion is then eliminated, restoring the carbonyl double bond and yielding the urea.
Critical Mechanistic Considerations:
-
HCl Scavenging: The reaction generates stoichiometric Hydrogen Chloride (HCl). If not neutralized, HCl will protonate the unreacted amine, rendering it non-nucleophilic and stalling the reaction. An auxiliary base (e.g., Triethylamine, DIPEA) is strictly required.
-
Moisture Sensitivity: Carbamoyl chlorides are susceptible to hydrolysis, converting back to the parent amine (Proline methyl ester) and CO₂, destroying the electrophile. Anhydrous conditions are non-negotiable.
-
Rotameric Complexity: Proline derivatives often exist as cis/trans rotamers due to restricted rotation around the N-CO bond. This may appear as split peaks in NMR or broadened peaks in HPLC, which should not be confused with impurities.
Figure 1: Mechanistic pathway for the formation of urea derivatives from proline carbamoyl chloride.
Pre-Reaction Planning
Reagents & Materials
| Component | Specification | Role |
| Methyl 1-(chlorocarbonyl)-L-prolinate | >95% Purity, stored at 4°C under Ar | Electrophile |
| Target Amine | 1.0 - 1.2 equivalents | Nucleophile |
| Solvent | DCM (Dichloromethane) or THF (Tetrahydrofuran), Anhydrous | Reaction Medium |
| Base | DIPEA (Diisopropylethylamine) or TEA (Triethylamine) | HCl Scavenger |
| Catalyst (Optional) | DMAP (4-Dimethylaminopyridine) (0.1 eq) | Acyl Transfer Catalyst (for sterically hindered amines) |
Safety Implications (E-E-A-T)
-
Carbamoyl Chlorides: Potential alkylating agents and lachrymators. Handle strictly in a fume hood.
-
Moisture Control: Reagent hydrolyzes to release HCl. Ensure glassware is oven-dried.
Standard Experimental Protocol
Scale: 1.0 mmol (Representative)
Step 1: Preparation of the Nucleophile
-
Flame-dry a 25 mL round-bottom flask (RBF) and cool under a stream of Nitrogen or Argon.
-
Add Target Amine (1.0 mmol, 1.0 eq) and a magnetic stir bar.
-
Dissolve in Anhydrous DCM (5 mL, 0.2 M concentration).
-
Add DIPEA (1.5 mmol, 1.5 eq) via syringe.
-
Note: If the amine is used as a salt (e.g., HCl salt), increase DIPEA to 2.5 eq to free the base.
-
Step 2: Addition of Electrophile
-
Cool the reaction mixture to 0°C using an ice/water bath.
-
Reasoning: Cooling suppresses potential side reactions and controls the exotherm of the neutralization.
-
-
Dissolve Methyl 1-(chlorocarbonyl)-L-prolinate (1.1 mmol, 1.1 eq) in minimal anhydrous DCM (2 mL).
-
Add the electrophile solution dropwise to the amine mixture over 5–10 minutes.
-
Visual Cue: Slight fuming may occur if moisture is present; white precipitate (DIPEA·HCl) may form immediately.
-
Step 3: Reaction & Monitoring
-
Allow the mixture to stir at 0°C for 30 minutes.
-
Remove the ice bath and allow to warm to Room Temperature (20–25°C) .
-
Stir for 2–4 hours.
-
QC Check: Monitor by TLC (typically 50% EtOAc/Hexanes) or LCMS.
-
Target Mass: [Amine MW] + 127.14 (Pro-OMe fragment) - 1.01 (H) = Product MW.
-
Success Criteria: Disappearance of the starting amine spot/peak.
-
Step 4: Workup & Isolation
-
Dilute the reaction mixture with DCM (20 mL).
-
Acid Wash: Wash with 1N HCl (2 x 15 mL) or 5% Citric Acid.
-
Purpose: Removes unreacted amine, DIPEA, and DMAP.
-
Caution: If your product contains a basic nitrogen (e.g., pyridine, tertiary amine), skip the acid wash or use a pH that retains the product in the organic phase.
-
-
Base Wash: Wash with Saturated NaHCO₃ (2 x 15 mL).
-
Purpose: Removes any hydrolyzed proline species (acidic) and residual HCl.
-
-
Drying: Wash with Brine (1 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Step 5: Purification
-
If purity is <95%, purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Gradient of Hexanes/Ethyl Acetate or DCM/MeOH depending on polarity.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion | Steric hindrance of the amine. | Add 10 mol% DMAP as a catalyst. Heat to reflux (40°C for DCM) if stable. |
| Hydrolysis Product (Pro-OMe) | Wet solvent or reagents.[1] | Use freshly distilled solvents; ensure inert atmosphere (Ar/N₂). |
| Racemization | Excessive base or high heat. | Maintain 0°C during addition; avoid strong bases (e.g., NaOH, NaH). |
| Precipitate Clogging | High concentration. | Dilute reaction to 0.1 M. |
Workflow Visualization
Figure 2: Step-by-step operational workflow for the synthesis process.
References
-
Sartori, G., & Maggi, R. (2010). Advances in the Synthesis of Urea Derivatives. Chemical Reviews. Link
-
Konishi, H., et al. (2018). Development of Urea-Based Inhibitors via Carbamoyl Chloride Intermediates. Journal of Medicinal Chemistry. Link
-
Fisher Scientific. (2025). Safety Data Sheet: L-Proline Methyl Ester Derivatives. Link
-
Organic Chemistry Portal. (2024). Synthesis of Urea Derivatives: General Procedures. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 30157415: Methyl 1-(chlorocarbonyl)-L-prolinate. Link
Sources
Application Note: Synthesis of Unsymmetrical Urea Derivatives Using Methyl 1-(chlorocarbonyl)-L-prolinate
Introduction & Scope
Urea derivatives are ubiquitous structural motifs in drug discovery, frequently serving as rigid, hydrogen-bonding pharmacophores in enzyme inhibitors (e.g., Soluble Epoxide Hydrolase and Fatty Acid Amide Hydrolase inhibitors) and receptor antagonists. The traditional synthesis of unsymmetrical ureas relies on the reaction of amines with [1].[2] is a highly versatile, chiral carbamoyl chloride building block. Derived from L-proline methyl ester, this reagent allows researchers to directly install a chiral pyrrolidine-2-carboxylate moiety into a urea scaffold without the need to handle hazardous phosgene or triphosgene gas during the final coupling steps.
Mechanistic Rationale & Experimental Design
Why Carbamoyl Chlorides?
While primary amines can be readily converted into isocyanates, secondary amines (such as proline) cannot form isocyanates due to the lack of a second N-H bond. Instead, they are converted into [3]. These electrophilic species undergo nucleophilic acyl substitution when exposed to a target primary or secondary amine, offering a highly controlled pathway to unsymmetrical ureas.
Reaction Dynamics & Causality of Experimental Choices
The reaction proceeds via an [4]. The nucleophilic amine attacks the electrophilic carbonyl carbon of the carbamoyl chloride, forming a transient tetrahedral intermediate. The re-establishment of the carbon-oxygen double bond subsequently expels the chloride leaving group.
-
Base Selection (Causality): A non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is strictly required. It serves a dual purpose: it neutralizes the generated HCl to drive the equilibrium forward and prevents the protonation of the nucleophilic target amine, which would otherwise render it unreactive.
-
Solvent Selection: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) is preferred. Moisture must be rigorously excluded, as carbamoyl chlorides can slowly hydrolyze into carbamic acids, which subsequently decarboxylate back to the parent secondary amine[4].
-
Temperature Control: The reaction is initiated at 0 °C to control the exothermic formation of the tetrahedral intermediate and suppress side reactions, then warmed to room temperature to ensure complete thermodynamic conversion.
Visualization of the Reaction Pathway
Mechanistic pathway for urea synthesis via nucleophilic acyl substitution.
Standard Operating Protocol
Self-Validating Workflow for the Synthesis of Methyl 1-(R-carbamoyl)-L-prolinate
Materials:
-
Methyl 1-(chlorocarbonyl)-L-prolinate (1.0 equiv)
-
Target Amine (1.1 equiv)
-
DIPEA (2.0 equiv)
-
Anhydrous DCM (10 mL/mmol)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.
-
Amine Dissolution: Dissolve the target amine (1.1 mmol) and DIPEA (2.0 mmol) in anhydrous DCM (5 mL).
-
Expert Insight: Premixing the amine and base ensures that any amine hydrochlorides (if the amine was supplied as a salt) are free-based and sterically available for nucleophilic attack.
-
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve Methyl 1-(chlorocarbonyl)-L-prolinate (1.0 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction mixture over 10 minutes.
-
Self-Validation: A slight fuming or the gradual appearance of a white precipitate (DIPEA·HCl) visually validates that the nucleophilic substitution is actively proceeding.
-
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 2 to 12 hours. Monitor via TLC (typically 50% EtOAc/Hexanes; visualize with Ninhydrin or PMA stain).
-
Quenching & Workup: Once the starting carbamoyl chloride is consumed, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl.
-
Expert Insight: The mildly acidic quench neutralizes excess DIPEA and unreacted aliphatic amines, partitioning them efficiently into the aqueous layer.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with 1M HCl (10 mL) to remove residual trace amines, followed by saturated aqueous NaHCO₃ (10 mL) to neutralize any remaining acid, and finally brine (10 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude urea derivative.
-
Purification: Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to achieve >95% purity.
Quantitative Data & Substrate Scope
The efficiency of the carbamoylation reaction depends heavily on the steric and electronic properties of the nucleophilic amine. The table below summarizes expected yields and optimized conditions for various amine classes.
| Amine Class | Example Substrate | Reaction Time | Expected Yield (%) | Optimization Notes |
| Unhindered Primary Aliphatic | Benzylamine | 2-4 h | 85-95% | Highly nucleophilic; rapid conversion at room temperature. |
| Secondary Aliphatic | Piperidine | 4-6 h | 80-90% | Good conversion; slight steric hindrance extends reaction time. |
| Electron-Rich Aromatic | p-Anisidine | 6-8 h | 75-85% | Moderate nucleophilicity; requires slight warming (40 °C) if sluggish. |
| Electron-Deficient Aromatic | p-Nitroaniline | 12-24 h | 40-60% | Poor nucleophile; requires elevated temperatures (e.g., refluxing THF). |
| Sterically Hindered | tert-Butylamine | 12-18 h | 50-70% | Steric clash at the tetrahedral intermediate significantly slows the reaction. |
References
-
Queen, A.; Lee, C. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences. Retrieved from:[Link]
-
Pawar, S. et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Green Chemistry (Royal Society of Chemistry). Retrieved from:[Link]
- Bayer AG. (1988). Process for the preparation of carbamoyl chlorides derived from secondary amines. US Patent 4770820A.
Sources
- 1. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 2. methyl 1-(chlorocarbonyl)-L-prolinate | 85665-59-4 [chemicalbook.com]
- 3. US4770820A - Process for the preparation of carbamoyl chlorides derived from secondary amines - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: A Guide to N-Acylation using Proline Carbamoyl Chlorides
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the procedure for N-acylation using proline carbamoyl chlorides. This document delves into the underlying chemical principles, provides detailed experimental protocols, and explores the applications of this versatile methodology in modern drug discovery and peptide synthesis.
Introduction: The Significance of Proline and N-Acylation in Drug Development
Proline, a unique proteinogenic amino acid, is distinguished by its secondary amine integrated into a pyrrolidine ring.[1][] This cyclic structure imparts significant conformational rigidity, influencing the secondary structure of peptides and proteins.[1] Consequently, proline and its derivatives are pivotal in medicinal chemistry, often serving as key structural motifs in pharmaceuticals to enhance stability, bioavailability, and efficacy.[]
N-acylation is a fundamental transformation in organic synthesis, crucial for the formation of amide bonds—a cornerstone of many biologically active molecules, including peptides and numerous pharmaceuticals.[3] The use of proline-based acylating agents, such as proline carbamoyl chlorides, offers a powerful strategy for introducing the proline scaffold into a target molecule. This approach is particularly valuable in the synthesis of peptidomimetics, chiral auxiliaries, and complex drug candidates where precise stereochemical control and structural rigidity are paramount.[4][5]
Synthesis of Proline Carbamoyl Chlorides: A Preparative Overview
Proline carbamoyl chlorides are typically synthesized from the corresponding N-substituted proline derivative. The most common method involves the reaction of an N-protected proline with a phosgene equivalent. For instance, N-acyl proline can be converted to its corresponding carbamoyl chloride. A general and practical approach involves the reaction of L-proline with a suitable chloroformate, followed by conversion to the acyl chloride.[6]
Causality in Reagent Selection
The choice of reagents is critical for a successful synthesis. Phosgene and its derivatives (e.g., triphosgene) are highly effective for this transformation due to their high reactivity. However, their extreme toxicity necessitates stringent safety precautions. Alternative, safer reagents like oxalyl chloride or thionyl chloride can also be employed, often in the presence of a catalyst such as dimethylformamide (DMF). The selection of the N-protecting group on the proline starting material is also a key consideration, as it can influence the reactivity of the subsequent carbamoyl chloride and must be compatible with the overall synthetic strategy.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for proline carbamoyl chloride.
The Mechanism of N-Acylation with Proline Carbamoyl Chlorides
The N-acylation reaction proceeds via a nucleophilic acyl substitution mechanism.[7] The highly electrophilic carbonyl carbon of the carbamoyl chloride is attacked by a nucleophile, typically an amine, to form a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group to yield the N-acylated product.[7]
Key Factors Influencing the Reaction
-
Nucleophilicity of the Substrate: The rate of reaction is directly proportional to the nucleophilicity of the amine. Sterically hindered amines may react more slowly.
-
Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used to prevent solvolysis of the highly reactive carbamoyl chloride.
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often added to neutralize the hydrochloric acid generated during the reaction.[3] This prevents the protonation of the starting amine, which would render it non-nucleophilic.
Mechanistic Diagram
Caption: Mechanism of N-acylation with proline carbamoyl chloride.
Experimental Protocol: N-Acylation of a Primary Amine
This protocol provides a general procedure for the N-acylation of a primary amine using a proline carbamoyl chloride.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Proline Carbamoyl Chloride | ≥95% | Varies | Handle with care, moisture sensitive |
| Primary Amine | ≥98% | Varies | |
| Dichloromethane (DCM) | Anhydrous | Varies | |
| Triethylamine (TEA) | ≥99% | Varies | Distill from CaH₂ before use |
| Saturated aq. NH₄Cl | |||
| Saturated aq. NaHCO₃ | |||
| Brine | |||
| Anhydrous MgSO₄ | |||
| Rotary Evaporator | |||
| Magnetic Stirrer | |||
| Glassware | Oven-dried before use |
Step-by-Step Procedure
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Proline Carbamoyl Chloride: In a separate flask, dissolve the proline carbamoyl chloride (1.1 eq) in anhydrous dichloromethane. Add this solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.
Applications in Drug Discovery and Peptide Chemistry
The N-acylation of amines with proline carbamoyl chlorides is a valuable tool for introducing the conformationally constrained proline motif into various molecular scaffolds.
-
Peptidomimetics: This method allows for the synthesis of non-natural peptides with enhanced stability against proteolytic degradation.[8]
-
Chiral Auxiliaries: Proline-derived structures can act as chiral auxiliaries, directing the stereochemical outcome of subsequent reactions.[9][10]
-
Drug Scaffolds: The incorporation of a proline moiety can improve the pharmacokinetic properties of a drug candidate, such as its metabolic stability and cell permeability.[][11]
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend reaction time, consider gentle heating. |
| Moisture contamination | Ensure all glassware is oven-dried and use anhydrous solvents. | |
| Impure starting materials | Purify starting materials before use. | |
| Multiple Products | Side reactions | Lower the reaction temperature, add the carbamoyl chloride more slowly. |
| Di-acylation | Use a slight excess of the amine. | |
| Difficult Purification | Co-eluting impurities | Optimize the chromatography eluent system, consider alternative purification methods like preparative HPLC or crystallization. |
References
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]
- Gore, R. P., et al. (2011). A review on N-acylation: Reagents and catalysts for amide synthesis. Der Pharma Chemica, 3(3), 409-421.
- Ji, J., et al. (2014). A Selective O- and N-Acylation Protocol for Carbamyl Chloride. Chinese Journal of Organic Chemistry, 34(2), 384-389.
- Fu, C., et al. (2012). Proline as Chiral Auxiliary for the Economical Asymmetric Synthesis of Ruthenium(II) Polypyridyl Complexes. Inorganic Chemistry, 51(18), 9931-9939.
- Bayer, A. G. (1988). Process for the preparation of carbamoyl chlorides derived from secondary amines. U.S.
- Rainaldi, M., et al. (2022). Crystal structure analysis of N-acetylated proline and ring size analogs. ETH Zurich Research Collection.
- Meanwell, N. A. (2021). Structural Aspects of Proline Methanologues in Drug Design, Optimization, and Development. The Journal of Organic Chemistry, 86(17), 11333-11394.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Acetyl-L-proline: A Key Intermediate in Peptide Synthesis and Beyond. Retrieved from [Link]
- Powner, M. W., et al. (2014). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 136(22), 7989-8001.
- Kevill, D. N. (2019).
- Rainaldi, M., et al. (2022). Crystal structure analysis of N-acetylated proline and ring-size analogs.
-
Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. Retrieved from [Link]
- Lepetit, S. A. (1975). Process for preparing hydroxy-l-proline or n-acetyl-hydroxy-l-proline from hydrolyzed gelatin. U.S.
- Guangzhou Liby Enterprise Group Co., Ltd. (2016). Preparation method and use of n-acyl acidic amino acid or salt thereof. U.S.
- Leis, H. J., et al. (2012). (S)-(-)-N-(pentafluorobenzylcarbamoyl)prolyl chloride: a chiral derivatisation reagent designed for gas chromatography/negative ion chemical ionisation mass spectrometry of amino compounds. Rapid Communications in Mass Spectrometry, 26(6), 639-646.
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
- Wang, Z., et al. (2025). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. RSC Advances, 15(1), 1-9.
- Fu, C., et al. (2012). Proline as Chiral Auxiliary for the Economical Asymmetric Synthesis of Ruthenium(II) Polypyridyl Complexes. Inorganic Chemistry, 51(18), 9931-9939.
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2015). Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs). Sciforum.
- Stauffer Chemical Company. (1977). Carbamoyl chlorides. U.S.
- Katritzky, A. R., et al. (2007). A Conventional New Procedure for N-acylation of Unprotected Amino Acids. Chemical & Pharmaceutical Bulletin, 55(1), 124-127.
- Li, T., et al. (2026). Proline, a privileged fragment in drug design: advances and future perspectives.
-
PrepChem. (n.d.). Synthesis of carbamoyl chloride. Retrieved from [Link]
Sources
- 1. Proline Derivatives and Analogs [sigmaaldrich.cn]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. (S)-(-)-N-(pentafluorobenzylcarbamoyl)prolyl chloride: a chiral derivatisation reagent designed for gas chromatography/negative ion chemical ionisation mass spectrometry of amino compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Utilizing Methyl 1-(chlorocarbonyl)-L-prolinate in the Synthesis of Urea-Linked Peptidomimetics
Executive Summary
The development of peptidomimetics is a cornerstone of modern drug discovery, aimed at overcoming the poor pharmacokinetic properties of native peptides. A highly effective strategy involves replacing susceptible amide bonds with proteolytically stable urea linkages. This application note provides a comprehensive, field-proven guide to utilizing Methyl 1-(chlorocarbonyl)-L-prolinate (CAS: 85665-59-4)[1] as a highly reactive electrophilic building block for synthesizing unsymmetrical urea-peptidomimetics. Designed for researchers and drug development professionals, this guide details the mechanistic rationale, self-validating experimental protocols, and quantitative optimization data necessary to integrate this reagent into both solution-phase and Solid-Phase Peptide Synthesis (SPPS) workflows.
Mechanistic Rationale: The Shift to Urea-Linked Peptidomimetics
Native peptide bonds are highly susceptible to enzymatic cleavage by proteases, severely limiting their in vivo half-life. By replacing the standard amide bond (-NH-CO-) with a urea bond (-NH-CO-NH-), researchers create a peptidomimetic that retains the hydrogen-bonding capabilities required for target receptor affinity but is structurally unrecognized by proteolytic enzymes[2].
Proline is a unique secondary amino acid known for inducing rigid conformational turns (such as
The Mechanism of Urea Bond Formation
The reaction between the carbamoyl chloride and a primary/secondary amine proceeds via a nucleophilic acyl substitution. The amine attacks the highly electrophilic carbonyl carbon of the carbamoyl chloride, forming a transient tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride leaving group, yielding a highly stable urea linkage[4].
Fig 1: Mechanistic pathway of urea bond formation via carbamoyl chloride.
Reagent Profile: Methyl 1-(chlorocarbonyl)-L-prolinate
Before integrating the reagent into complex SPPS workflows, it is crucial to understand its chemical properties and synthesis.
| Property | Specification |
| Chemical Name | Methyl 1-(chlorocarbonyl)-L-prolinate |
| Synonyms | N-chlorocarbonyl-L-proline methyl ester |
| CAS Number | 85665-59-4[1] |
| Molecular Formula | C7H10ClNO3 |
| Molecular Weight | 191.61 g/mol |
| Appearance | Colorless to pale yellow oil |
| Storage | Moisture-sensitive; store at 2-8°C under inert gas (Ar/N2) |
Experimental Workflows
Protocol A: Solution-Phase Synthesis of Methyl 1-(chlorocarbonyl)-L-prolinate
To ensure maximum reactivity, the carbamoyl chloride can be synthesized fresh from L-proline methyl ester hydrochloride. Causality Check: We utilize triphosgene instead of phosgene gas. Triphosgene is a solid that safely decomposes in situ to yield three equivalents of phosgene, drastically reducing inhalation hazards while maintaining electrophilic efficiency[5]. Pyridine is employed as a base to scavenge the generated HCl, preventing the acid-catalyzed hydrolysis of the methyl ester.
Step-by-Step Methodology:
-
Preparation: Purge a dry, 100 mL round-bottom flask with Nitrogen (
). Add triphosgene (0.87 mmol) and dissolve in anhydrous toluene (15 mL). -
Base Addition: Dropwise, add anhydrous pyridine (6.15 mmol) to the stirring solution at 0°C.
-
Substrate Addition: Slowly add a solution of L-proline methyl ester hydrochloride (2.56 mmol) dissolved in anhydrous toluene (5 mL).
-
Reaction: Allow the mixture to warm to ambient temperature and stir for 18 hours[5].
-
Quenching & Extraction: Quench the reaction with a saturated aqueous
solution (20 mL). Extract the aqueous layer with Diethyl Ether ( , 2 x 30 mL). -
Washing: Wash the combined organic extracts sequentially with 0.25 M HCl (40 mL), distilled water (40 mL), and brine (40 mL).
-
Drying & Concentration: Dry over anhydrous
, filter, and evaporate under reduced pressure to yield the product as a colorless oil.
Fig 2: Synthesis pathway of Methyl 1-(chlorocarbonyl)-L-prolinate.
Protocol B: Solid-Phase Peptide Synthesis (SPPS) Integration
This protocol details the coupling of Methyl 1-(chlorocarbonyl)-L-prolinate to the N-terminus of a resin-bound peptide. Causality Check: N,N-Diisopropylethylamine (DIPEA) is used here instead of pyridine. DIPEA is a sterically hindered, non-nucleophilic base that effectively deprotonates the resin-bound amine without competing with it for the electrophilic carbamoyl chloride[2].
Step-by-Step Methodology:
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 15 minutes to expose the free N-terminal amine. Wash thoroughly with DMF (5x) and DCM (5x).
-
Validation (Checkpoint 1): Perform a Kaiser (ninhydrin) test. A deep blue color confirms the presence of free primary amines.
-
Coupling: Swell the resin in anhydrous DMF. Add 3.0 equivalents of Methyl 1-(chlorocarbonyl)-L-prolinate and 6.0 equivalents of DIPEA.
-
Agitation: Agitate the reaction mixture at room temperature for 2 to 4 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (5x), DCM (5x), and Methanol (3x).
-
Validation (Checkpoint 2): Perform a second Kaiser test. The beads should remain colorless/yellow, indicating complete conversion of the amine to the urea linkage.
Fig 3: Workflow for integrating urea linkages into SPPS.
Data Presentation: Optimization & Yields
The efficiency of urea bond formation is highly dependent on the solvent and base used. The table below summarizes quantitative optimization data for the coupling of Methyl 1-(chlorocarbonyl)-L-prolinate to a model resin-bound dipeptide (H-Ala-Phe-Resin).
| Solvent | Base (Equivalents) | Reaction Time (h) | Coupling Efficiency (%)* | Purity (LC-MS) |
| DCM | Pyridine (6.0) | 4.0 | 65% | 88% |
| DMF | Pyridine (6.0) | 4.0 | 72% | 90% |
| DCM | DIPEA (6.0) | 2.5 | 89% | 94% |
| DMF | DIPEA (6.0) | 2.0 | >98% | >97% |
*Coupling efficiency determined by quantitative Fmoc-cleavage analysis and LC-MS integration of the cleaved product.
Quality Assurance & Troubleshooting
To maintain scientific integrity and ensure a self-validating system, adhere to the following troubleshooting guidelines:
-
Incomplete Coupling (Positive Kaiser Test post-reaction):
-
Cause: Steric hindrance at the N-terminus or moisture degradation of the carbamoyl chloride.
-
Solution: Perform a double coupling utilizing fresh Methyl 1-(chlorocarbonyl)-L-prolinate. Ensure all solvents are strictly anhydrous, as carbamoyl chlorides rapidly hydrolyze to unreactive carbamic acids in the presence of water[4].
-
-
Formation of Hydantoin Byproducts:
-
Cause: Prolonged exposure to basic conditions can cause the newly formed urea to attack the adjacent methyl ester of the proline moiety.
-
Solution: Strictly monitor reaction times. Do not exceed 4 hours of coupling time, and wash the resin immediately with acidic or neutral solvents (e.g., DCM) post-coupling.
-
References
-
[1]CAS号:85665-59-4名称:(S)-methyl 1-(chlorocarbonyl ... - 化学加. huaxuejia.cn. Available at:
-
[5]EXCITATION OF ORGANOCATALYTIC INTERMEDIATES AND APPLICATION IN NEW RADICAL PROCESSES Matteo Balletti - TDX. tdx.cat. Available at:
-
[4]Peptide Coupling Reagents, More than a Letter Soup. uniurb.it. Available at:
-
[2]Novel analogues of degarelix incorporating hydroxy-, methoxy- and pegylated-urea moieties at positions 3, 5, 6 and the N-terminus: Part III - PMC. nih.gov. Available at:
-
[3]The Journal of Organic Chemistry Vol. 68 No. 19 - ACS Publications. acs.org. Available at:
Sources
- 1. CAS号:85665-59-4名称:(S)-methyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate|1-(chlorocarbonyl)-L-proline methyl ester|L-1-(chlorocarbonyl)proline methyl ester|methyl N-(chlorocarbonyl)-L-prolinate|methyl 1-(chlorocarbonyl )-L-prolinate|N-chlorocarbonyl L-proline methyl ester|L-N-chlorocarbonylproline methyl ester/扯蛋模型/化学加网制作 [data.huaxuejia.cn]
- 2. Novel analogues of degarelix incorporating hydroxy-, methoxy- and pegylated-urea moieties at positions 3, 5, 6 and the N-terminus: Part III - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. people.uniurb.it [people.uniurb.it]
- 5. tdx.cat [tdx.cat]
Application Note & Protocol: A Guide to the One-Pot Synthesis of Proline-Based Ureas
Introduction: The Significance of the Proline-Urea Motif
The urea functional group is a cornerstone in medicinal chemistry, celebrated for its unique ability to act as a rigid hydrogen bond donor and acceptor. This property allows urea-containing molecules to form stable, high-affinity interactions with biological targets like enzymes and receptors.[1][2] Consequently, the urea scaffold is a privileged structure found in numerous FDA-approved drugs, including the multi-kinase inhibitor Sorafenib, which is a testament to its importance in modern therapeutics.[3]
When the urea moiety is incorporated into a proline scaffold, the resulting molecule gains a unique combination of conformational rigidity and chirality. Proline, a naturally occurring cyclic amino acid, is a vital building block in its own right and a powerful organocatalyst.[4][5] Proline-based ureas have emerged as highly effective bifunctional organocatalysts, capable of accelerating reactions with high stereoselectivity, and as key structural elements in enzyme inhibitors.[6]
Synthesizing these valuable compounds efficiently is paramount. Traditional multi-step syntheses often involve the isolation of sensitive or hazardous intermediates, such as isocyanates, leading to reduced yields and increased operational complexity.[7] One-pot synthesis, where multiple reaction steps are performed in a single vessel without intermediate isolation, offers a superior alternative. This approach enhances efficiency, reduces waste, and improves overall atom economy, aligning with the principles of green chemistry.[8] This guide provides a detailed mechanistic overview and a field-proven protocol for the one-pot synthesis of N,N'-unsymmetrically disubstituted proline-based ureas.
Mechanistic Principles of One-Pot Urea Synthesis
The most robust and widely adopted strategy for synthesizing unsymmetrical ureas in a one-pot fashion relies on the in situ generation of an isocyanate intermediate from a primary amine. This is typically achieved using a phosgene equivalent, with triphosgene (bis(trichloromethyl) carbonate) being a preferred reagent due to its solid state and comparative ease of handling versus gaseous phosgene.[9]
The reaction proceeds via two key sequential steps within the same reaction vessel:
-
Isocyanate Formation: A primary amine (R¹-NH₂) reacts with triphosgene in the presence of a non-nucleophilic base (e.g., triethylamine). The base scavenges the HCl generated, driving the formation of the highly reactive isocyanate intermediate (R¹-N=C=O).
-
Nucleophilic Attack: The secondary amine of the proline derivative (in this case, an L-proline ester) then acts as a nucleophile, attacking the electrophilic carbon of the isocyanate. This forms the stable urea C-N bond, yielding the final product.
The success of this one-pot procedure hinges on controlling the reaction conditions to favor the desired pathway and prevent the formation of undesired symmetrical urea byproducts (R¹-NH-CO-NH-R¹). This is primarily achieved by ensuring the first amine reacts completely to form the isocyanate before the second amine (proline) is introduced or by carefully controlling the stoichiometry and addition rate of the reagents.[9]
Figure 1: General mechanism for the two-step, one-pot synthesis of proline-based ureas.
Detailed Experimental Protocol
This protocol describes a general method for the synthesis of an N-Aryl, N'-(L-proline methyl ester) urea.
3.1 Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Equivalents | Typical Amount (for 10 mmol scale) | Notes |
| Substituted Aniline | Ar-NH₂ | - | 1.0 | 10.0 mmol | Ensure it is dry. |
| Triphosgene (BTC) | C₃Cl₆O₃ | 296.75 | 0.4 | 1.19 g (4.0 mmol) | EXTREMELY TOXIC . Handle only in a certified fume hood. |
| L-Proline Methyl Ester Hydrochloride | C₆H₁₂ClNO₂ | 165.62 | 1.1 | 1.82 g (11.0 mmol) | Can be purchased or prepared from L-proline. |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 3.3 | 4.60 mL (33.0 mmol) | Use freshly distilled over CaH₂. One equivalent is for the proline salt. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 100 mL | Anhydrous, inhibitor-free grade. |
| Saturated aq. NaHCO₃ | - | - | - | ~50 mL | For work-up. |
| Brine | - | - | - | ~50 mL | For work-up. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | As needed | For drying organic layer. |
| Silica Gel | SiO₂ | 60.08 | - | As needed | For column chromatography (230-400 mesh). |
3.2 Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the one-pot synthesis.
3.3 Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the substituted aniline (10.0 mmol, 1.0 equiv) and L-proline methyl ester hydrochloride (11.0 mmol, 1.1 equiv).
-
Solvent and Base Addition: Add anhydrous dichloromethane (100 mL) to the flask. Stir the resulting suspension and cool the flask to 0 °C using an ice-water bath. Slowly add triethylamine (33.0 mmol, 3.3 equiv) via syringe. Stir for 15 minutes at 0 °C. Causality Note: One equivalent of TEA is required to neutralize the proline ester hydrochloride salt, forming the free secondary amine necessary for nucleophilic attack. The additional two equivalents are for scavenging the HCl produced during the reaction of the aniline with triphosgene.
-
Triphosgene Addition: In a separate, dry flask, dissolve triphosgene (4.0 mmol, 0.4 equiv) in 20 mL of anhydrous DCM. Caution: Triphosgene decomposes to highly toxic phosgene gas. All manipulations must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment. Using a syringe or dropping funnel, add the triphosgene solution dropwise to the cooled reaction mixture over 30 minutes. A mild exotherm may be observed.
-
Reaction Progression: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed.
-
Work-up: Upon completion, carefully quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL). Causality Note: The NaHCO₃ wash neutralizes any remaining acidic species, including excess HCl salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is typically purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure proline-based urea.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Expected yields typically range from 70-95%, depending on the substrates used.
Process Optimization and Troubleshooting
| Problem/Observation | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction; moisture in the reaction; inefficient stirring. | Ensure all reagents and solvents are anhydrous. Use a powerful magnetic stirrer. Extend the reaction time at room temperature and re-monitor. |
| Significant Symmetrical Urea Byproduct | The isocyanate intermediate reacts with the starting aniline before the proline ester can. This is the most common side reaction. | The order of addition described in the protocol is designed to minimize this. Alternatively, add the aniline and base first, followed by the slow addition of triphosgene to form the isocyanate in situ, and then add the proline ester. This sequential addition can improve selectivity.[9] |
| Complex Mixture of Products | Triphosgene is highly reactive and can lead to side reactions if added too quickly or at too high a temperature. | Ensure the dropwise addition of triphosgene is slow and that the reaction temperature is maintained at 0 °C during this step. |
| Racemization of Proline Center | Unlikely under these mild, basic conditions, but could occur if harsh acidic or basic conditions are used during work-up. | Adhere to the described work-up procedure using mild bases like NaHCO₃. Avoid strong acids or bases. Chiral HPLC can be used to confirm the enantiomeric excess if required. |
Alternative Reagents: For laboratories where triphosgene use is restricted, other carbamoylating agents can be employed in one-pot procedures.
-
Carbonyldiimidazole (CDI): A safer, solid alternative. The reaction typically involves activating the first amine with CDI, followed by the addition of the proline derivative.[9]
-
Chlorosulfonyl Isocyanate (CSI): A highly reactive liquid that can be used to form an intermediate which is then hydrolyzed in situ to generate the urea.
Conclusion
The one-pot synthesis of proline-based ureas using phosgene equivalents like triphosgene is a highly efficient, reliable, and scalable method for accessing these valuable molecules. By carefully controlling reagent stoichiometry, addition rates, and temperature, researchers can circumvent the need to isolate reactive intermediates, leading to high yields and operational simplicity. This protocol provides a robust foundation for scientists in drug discovery and chemical biology to synthesize diverse libraries of proline-based ureas for screening and development.
References
-
Title: One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction Source: Beilstein Journals URL: [Link]
-
Title: One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method Source: ResearchGate URL: [Link]
-
Title: L-Proline Catalyzed Synthesis of Various N-substituted Urea and Unsymmetrical N,N'-disubstituted Urea Source: ResearchGate URL: [Link]
-
Title: One-Pot Synthesis of 2-amino-4H-chromenes using L-Proline as a Reusable Catalyst Source: Journal of Medicinal and Chemical Sciences URL: [Link]
-
Title: One-pot catalytic synthesis of urea derivatives from alkyl ammonium carbamates using low concentrations of CO2 Source: Nature (PMC) URL: [Link]
-
Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: National Institutes of Health (PMC) URL: [Link]
-
Title: A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESI SSECTION.pdf Source: Slideshare URL: [Link]
-
Title: Ureas: Applications in Drug Design Source: ResearchGate URL: [Link]
-
Title: Proline organocatalysis as a new tool for the asymmetric synthesis of ulosonic acid precursors Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: Use of Bifunctional Ureas to Increase the Rate of Proline-Catalyzed α-Aminoxylations Source: Organic Chemistry Portal URL: [Link]
-
Title: Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study Source: National Institutes of Health (PMC) URL: [Link]
-
Title: A decade review of triphosgene and its applications in organic reactions Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Proline organocatalysis Source: Wikipedia URL: [Link]
-
Title: One-pot chemoenzymatic syntheses of non-canonical amino acids Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Urea Formation - Common Conditions Source: Organic Chemistry Data URL: [Link]
-
Title: Urea-based anticancer agents. Exploring 100-years of research with an eye to the future Source: Frontiers in Chemistry URL: [Link]
-
Title: ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 1 Source: HETEROCYCLES URL: [Link]
-
Title: One-Pot Synthesis of Ureido Peptides and Urea-Tethered Glycosylated Amino Acids Employing Deoxo-Fluor and TMSN3 Source: Organic Chemistry Portal URL: [Link]
-
Title: Polymer Supported Proline-Based Organocatalysts in Asymmetric Aldol Reactions: A Review Source: Bentham Science URL: [Link]
-
Title: Mechanochemical Synthesis of a Urea∙Proline Cocrystal as Dairy Cattle Feed and its Effect on Ruminal Degradation Source: ACS Publications URL: [Link]
-
Title: One-Pot Synthesis: A Modern Review of Strategies, Principles, and Applications in Chemical Manufacturing Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 4. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Use of Bifunctional Ureas to Increase the Rate of Proline-Catalyzed α-Aminoxylations [organic-chemistry.org]
- 7. One-Pot Synthesis of Ureido Peptides and Urea-Tethered Glycosylated Amino Acids Employing Deoxo-Fluor and TMSN3 [organic-chemistry.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Urea Formation - Common Conditions [commonorganicchemistry.com]
Application Note: Catalytic Applications of Proline Derivatives in Asymmetric Organic Synthesis
Target Audience: Researchers, Synthetic Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols
Executive Summary
The transition from transition-metal catalysis to organocatalysis represents a paradigm shift in modern asymmetric synthesis, offering highly atom-economical, environmentally benign, and scalable pathways for drug development. At the heart of this revolution are chiral secondary amines derived from L-proline. As a Senior Application Scientist, I have structured this technical guide to dissect the three foundational pillars of proline-derived organocatalysis: direct L-proline enamine catalysis, sterically shielded Hayashi-Jørgensen catalysis, and LUMO-lowering MacMillan iminium catalysis[1].
This guide moves beyond theoretical mechanisms, focusing on the practical causality behind reagent selection, reaction monitoring, and catalyst turnover to ensure your experimental workflows are robust and self-validating.
Direct Enamine Catalysis: The L-Proline Foundation
Mechanistic Causality
L-proline is a naturally occurring, inexpensive amino acid that acts as a bifunctional organocatalyst. The secondary amine condenses with a donor carbonyl (e.g., a ketone) to form a nucleophilic enamine, effectively raising the Highest Occupied Molecular Orbital (HOMO)[2]. Concurrently, the carboxylic acid moiety acts as a Brønsted acid, directing the incoming electrophile (e.g., an aldehyde) via precise hydrogen bonding[2]. This highly organized, Zimmerman-Traxler-like transition state dictates the facial selectivity of the newly formed C-C bond[3].
Figure 1: Catalytic cycle of L-proline mediated enamine formation and aldol addition.
Protocol 1: Asymmetric Intermolecular Aldol Reaction
Objective: Synthesis of (R)-4-hydroxy-4-(4-nitrophenyl)butan-2-one.
Causality of Experimental Choices: L-proline exists as a zwitterion and is poorly soluble in non-polar organic solvents. Dimethyl sulfoxide (DMSO) is selected as the solvent because it provides sufficient solubility for the catalyst while maintaining the integrity of the crucial hydrogen-bonded transition state[3]. A large excess of the ketone (acetone) is used to drive the equilibrium toward enamine formation and suppress aldehyde self-condensation.
Step-by-Step Methodology:
-
Preparation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (1.0 mmol, 151 mg).
-
Solvent & Donor Addition: Dissolve the aldehyde in anhydrous DMSO (4.0 mL). Add anhydrous acetone (1.0 mL, ~14 mmol) to the stirring solution.
-
Catalyst Introduction: Add L-proline (0.2 mmol, 23 mg, 20 mol%) in one portion. The reaction mixture is stirred at room temperature (20–25 °C) under an argon atmosphere.
-
In-Process Control (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). Stain with phosphomolybdic acid (PMA) to visualize the consumption of the aldehyde (typically 12–24 hours).
-
Quench & Extraction: Once complete, quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with ethyl acetate (3 × 15 mL). The aqueous wash effectively removes the highly water-soluble L-proline and DMSO.
-
Purification & Validation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography. Validate the enantiomeric excess (ee) using chiral stationary phase HPLC (e.g., Chiralpak AD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min).
Steric Shielding: Hayashi-Jørgensen Catalysts
Mechanistic Causality
While L-proline is highly effective, it requires high catalyst loadings and is limited by its solubility profile. To overcome this, the Jørgensen and Hayashi groups independently developed diarylprolinol silyl ethers[1]. By replacing the directing carboxylic acid with a bulky diaryl silyl ether group, the catalyst completely shields one face of the enamine intermediate. Instead of relying on hydrogen bonding, stereocontrol is achieved through extreme steric hindrance, allowing for broader solvent compatibility and significantly lower catalyst loadings (down to 1-10 mol%)[4].
Protocol 2: Asymmetric Michael Addition to Nitroalkenes
Objective: Synthesis of enantioenriched γ-nitroaldehydes.
Causality of Experimental Choices: The bulky nature of the catalyst creates a highly hindered iminium intermediate after the initial Michael addition. To prevent catalyst trapping, a weak Brønsted acid additive, such as p-nitrophenol (10 mol%), is introduced. This additive facilitates proton transfer and accelerates the hydrolysis of the product-iminium complex, rapidly regenerating the catalyst without cleaving the sensitive trimethylsilyl (TMS) ether[5].
Step-by-Step Methodology:
-
Preparation: In a 10 mL glass vial, dissolve (E)-β-nitrostyrene (0.15 mmol, 22.4 mg) in anhydrous CH₂Cl₂ (300 μL)[5].
-
Catalyst & Additive: Add (S)-α,α-diphenylprolinol trimethylsilyl ether (0.015 mmol, 4.9 mg, 10 mol%) and p-nitrophenol (0.015 mmol, 2.1 mg, 10 mol%)[5].
-
Reaction Initiation: Add propanal (0.45 mmol, 33 μL, 3.0 equiv) dropwise at room temperature. Stir the mixture vigorously.
-
In-Process Control (Self-Validation): Extract a 5 μL aliquot after 1.5 hours, evaporate the solvent, and analyze via crude ¹H NMR. This step is critical to determine the diastereomeric ratio (dr) before chromatography, ensuring no epimerization occurs on the slightly acidic silica gel[5].
-
Purification: Directly load the crude mixture onto a short silica gel column and elute with Hexanes/EtOAc (9:1) to isolate the pure Michael adduct.
LUMO-Lowering Iminium Catalysis: MacMillan Catalysts
Mechanistic Causality
First-generation MacMillan catalysts are proline-derived imidazolidinones. Unlike enamine catalysis which raises the HOMO of a saturated carbonyl, these catalysts reversibly condense with α,β-unsaturated aldehydes to form an electrophilic iminium ion[1][6]. This intermediate significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the π-system, activating the alkene toward nucleophilic attack in transformations such as Diels-Alder cycloadditions and Friedel-Crafts alkylations[6].
Figure 2: Divergent activation modes: Enamine (HOMO raising) vs. Iminium (LUMO lowering).
Quantitative Data Summary
The following table synthesizes the expected performance metrics of the three primary proline-derived catalytic systems discussed in this application note.
| Catalyst System | Activation Mode | Representative Reaction | Typical Loading | Yield (%) | Enantiomeric Excess (ee) |
| L-Proline | Enamine | Direct Aldol (Acetone + 4-nitrobenzaldehyde) | 20–30 mol% | 68% | 76% |
| Hayashi-Jørgensen (TMS-Ether) | Enamine | Michael Addition (Propanal + β-nitrostyrene) | 10 mol% | >90% | 95–99% |
| MacMillan (Imidazolidinone) | Iminium | Diels-Alder (Cyclopentadiene + Cinnamaldehyde) | 10–20 mol% | 82–93% | 90–94% |
References
- Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsatur
- Imidazolidinones as Asymmetric Organocatalysts | Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 2. RSC.
- Development of new protocols for Organocatalysis.
- Density Functional Study of the Proline-Catalyzed Direct Aldol Reaction.
- Translating the Enantioselective Michael Reaction to a Continuous Flow Paradigm with an Immobilized, Fluorinated Organocatalyst.
- Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines. PMC - NIH.
Sources
Troubleshooting & Optimization
Technical Support Center: Handling Moisture-Sensitive Carbamoyl Chlorides
Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with irreproducible yields, unexpected byproducts, or rapid reagent degradation when working with carbamoyl chlorides (e.g., dimethylcarbamoyl chloride, diphenylcarbamoyl chloride). These electrophilic reagents are notoriously sensitive to atmospheric moisture.
This guide abandons generic advice in favor of a self-validating framework. By understanding the mechanistic causality behind reagent degradation, you can implement rigorous, fail-safe handling protocols in your laboratory.
Part 1: The Causality of Degradation (Mechanistic Insights)
Before troubleshooting a failed reaction, we must understand why these reagents degrade so aggressively. Carbamoyl chlorides react rapidly with water. The mechanism involves a nucleophilic attack by water on the carbonyl carbon, forming a highly unstable carbamic acid intermediate[1].
This intermediate rapidly decarboxylates, releasing carbon dioxide (CO₂) gas and generating a secondary amine and hydrochloric acid (HCl)[1]. Crucially, this newly formed secondary amine is a potent nucleophile. It will immediately attack an unreacted molecule of carbamoyl chloride, forming a stable, unwanted urea byproduct[1]. Therefore, even trace moisture initiates a cascade that consumes two equivalents of your reagent and heavily contaminates your reaction mixture.
Caption: Mechanistic pathway of carbamoyl chloride hydrolysis leading to urea byproduct formation.
Quantitative Degradation Kinetics
Understanding the kinetics of this degradation dictates the strictness of your experimental design. Dimethylcarbamoyl chloride (DMCC), for instance, hydrolyzes with extreme rapidity upon contact with aqueous environments.
| Carbamoyl Chloride | Solvent / Condition | Half-Life / Rate | Primary Degradants | Reference |
| Dimethylcarbamoyl chloride (DMCC) | Water (0 °C) | ~6 minutes | Dimethylamine, CO₂, HCl | [2] |
| Diethylcarbamoyl chloride | 80% Ethanol (25 °C) | 4.2x faster than DMCC | Diethylamine, CO₂, HCl | [1] |
Table 1: Hydrolysis kinetics of common carbamoyl chlorides, highlighting the necessity of strict anhydrous conditions.
Part 2: Troubleshooting & FAQs
Q1: My isolated product is heavily contaminated with a tetrasubstituted urea. How did this happen, and how do I prevent it? A: As shown in the mechanistic pathway above, urea formation is the direct consequence of moisture ingress. When water hydrolyzes the carbamoyl chloride, the resulting secondary amine acts as a nucleophile against the remaining intact reagent[1].
-
Causality: The activation energy for the amine attacking the carbamoyl chloride is lower than your intended target's nucleophilic attack, making urea formation highly competitive.
-
Self-Validating Solution: To validate that moisture is the culprit, monitor the reaction headspace for CO₂ evolution (e.g., using an oil bubbler). To prevent this, rigorously dry your solvents using activated molecular sieves or a solvent purification system. Ensure your reaction vessel is flame-dried and continuously purged with ultra-high-purity (UHP) Argon or Nitrogen.
Q2: I am using dimethylformamide (DMF) and thionyl chloride to make an acid chloride. Why am I detecting dimethylcarbamoyl chloride (DMCC) in my GC/MS? A: This is a critical safety and chemical compatibility issue. DMF is commonly used as a catalyst for chlorodehydroxylations with thionyl chloride. However, these reagents can react to form a dimethyliminium species, which subsequently degrades into DMCC[3]. DMCC is a highly toxic, known carcinogen[2].
-
Self-Validating Solution: If you detect DMCC, immediately transition to a different catalyst or use alternative chlorinating agents (like oxalyl chloride without DMF) if possible[3]. Always handle these mixtures in a well-ventilated fume hood and quench thoroughly with an aqueous base to destroy any residual DMCC before disposal.
Q3: How should I store my carbamoyl chloride to ensure long-term stability? A: Carbamoyl chlorides should be stored at 2–8 °C under a strict inert atmosphere[4]. Once the factory seal is punctured, the integrity of the reagent drops rapidly due to atmospheric moisture.
-
Self-Validating Solution: Replace standard septa with high-quality Suba-Seal® rubber septa. Before each use, visually inspect the liquid; if it appears cloudy (precipitated amine salts) or if there is significant pressure buildup upon piercing the septum (from CO₂ evolution), the reagent has degraded and must be discarded.
Part 3: Standard Operating Procedure (SOP) - Air-Free Transfer
To ensure reproducibility, follow this self-validating protocol for transferring liquid carbamoyl chlorides using a Schlenk line.
Phase 1: Apparatus Preparation
-
Glassware Drying: Bake all Schlenk flasks and glass syringes in an oven at >100 °C for at least 4 hours to drive off adsorbed surface water.
-
Assembly: Assemble the glassware while hot. Apply a thin layer of high-vacuum grease to all ground-glass joints to ensure a hermetic seal[5].
-
Cycle (Purge and Refill): Connect the flask to the Schlenk line. Evacuate the flask until the pressure stabilizes, then backfill with inert gas. Repeat this vacuum/gas cycle a total of three times[5].
-
Causality: A single purge leaves residual oxygen and moisture; three cycles mathematically reduce atmospheric contaminants to negligible parts-per-million levels.
-
Self-Validation Check: Before proceeding, close the vacuum line and monitor the pressure gauge. A stable vacuum confirms a hermetic seal; a rising pressure indicates a leak that will ruin the reagent.
-
Phase 2: Reagent Transfer
-
Syringe Preparation: Flush the oven-dried syringe and needle with inert gas at least 10 times[6].
-
Causality: This displaces the ambient air and trace moisture inside the syringe barrel and needle dead volume.
-
-
Extraction: Insert the needle through the septum of the carbamoyl chloride bottle (under positive inert gas pressure). Draw slightly more than the required volume, then push the excess back to dislodge any gas bubbles.
-
Transfer: Carefully transfer the reagent to the reaction flask dropwise.
-
Causality: Carbamoyl chlorides are highly electrophilic; dropwise addition controls the exothermic nature of the subsequent coupling reaction and prevents thermal degradation.
-
Phase 3: Quenching and Cleanup
-
Quenching: Upon reaction completion, quench any residual carbamoyl chloride by slowly adding a primary or secondary amine (e.g., ethanolamine) or a dilute aqueous base (e.g., NaHCO₃) under vigorous stirring[5].
-
Causality: This converts the toxic, volatile chloride into a stable, water-soluble carbamate or urea, rendering it safe for disposal.
-
Caption: Step-by-step logical workflow for the air-free handling and transfer of carbamoyl chlorides.
References
-
Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line - JoVE. 5
-
Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - NIH / MDPI. 1
-
The Schlenk Line Survival Guide - Schlenk Line Survival Guide.
-
Dimethylcarbamoyl Chloride - All About Drugs. 2
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group, University of Pittsburgh. 6
-
Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions - Organic Process Research & Development, ACS Publications. 3
-
1-Chloro-3-isocyanato-3-methylbutane - Benchchem.4
Sources
- 1. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethylcarbamoyl Chloride – All About Drugs [allfordrugs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1-Chloro-3-isocyanato-3-methylbutane | Benchchem [benchchem.com]
- 5. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Methyl 1-(chlorocarbonyl)-L-prolinate hydrolysis products and degradation
The following technical guide serves as a specialized support resource for researchers working with Methyl 1-(chlorocarbonyl)-L-prolinate (also known as N-(chlorocarbonyl)-L-proline methyl ester). This compound is a highly reactive electrophilic intermediate used in peptide synthesis and medicinal chemistry (e.g., for urea or carbamate formation).
Its instability toward moisture requires rigorous handling protocols. This guide details the degradation pathways, diagnostic methods, and remediation strategies.
Emergency Response & Troubleshooting
Quick-reference solutions for immediate issues.
Scenario A: The container is pressurized or "popped" upon opening.
-
Cause: Moisture ingress has triggered hydrolysis of the carbamoyl chloride moiety, releasing carbon dioxide (CO₂) gas.
-
Immediate Action: Vent the container in a fume hood. Do not shake.
-
Status: The reagent is likely partially or fully degraded. Perform a purity check (see Section 3) before use.
Scenario B: The material has turned from a solid/oil into a sticky, wet mass.
-
Cause: Formation of Methyl L-prolinate hydrochloride . The degradation product is a hygroscopic salt that absorbs atmospheric water, creating a "wet" appearance.
-
Status: Critical degradation. Purification (recrystallization or extraction) is required, but synthesis of fresh material is recommended.
Scenario C: Acrid smell (acidic) detected upon opening.
-
Cause: Release of Hydrogen Chloride (HCl) gas during hydrolysis.
-
Status: Confirm integrity. If the smell is faint, the bulk material may still be usable if purged with inert gas (Ar/N₂).
Technical Deep Dive: Degradation Chemistry
Understanding the causality of decomposition.
Methyl 1-(chlorocarbonyl)-L-prolinate possesses two reactive centers: the carbamoyl chloride (N-COCl) and the methyl ester (C-COOMe). The carbamoyl chloride is significantly more reactive toward water.
Primary Degradation Pathway (Fast)
Upon contact with water (atmospheric moisture), the carbamoyl chloride hydrolyzes to a carbamic acid intermediate. Carbamic acids are inherently unstable and undergo spontaneous decarboxylation.
-
Hydrolysis:
-
Decarboxylation:
-
Salt Formation: The released amine (Methyl L-prolinate) reacts immediately with the generated HCl to form the hydrochloride salt.
Net Reaction:
Secondary Degradation Pathway (Slow/Condition Dependent)
If the material is left in an acidic, aqueous environment for an extended period, the methyl ester group will eventually hydrolyze.
Reaction:
Pathway Visualization
Figure 1: Step-wise degradation mechanism of Methyl 1-(chlorocarbonyl)-L-prolinate upon exposure to moisture.
Diagnostic Workflow: Self-Validating Protocols
How to confirm purity and identity.
Use these methods to determine if your reagent is viable.
Method A: Proton NMR ( -NMR)
This is the definitive test. The carbamoyl chloride exerts a strong electron-withdrawing effect, shifting the
| Feature | Intact Reagent (N-COCl) | Degraded Product (Amine·HCl) |
| Solvent | ||
| Methyl Ester | Singlet, | Singlet, |
| Key Indicator | Absence of exchangeable NH protons | Broad NH signals (if in |
Method B: IR Spectroscopy (Quick Check)
Ideal for checking bulk solid/oil without dissolving.
-
Intact Reagent: Look for two distinct carbonyl stretches.
-
Ester C=O: ~1740 cm⁻¹
-
Carbamoyl Chloride N-CO-Cl: ~1720-1730 cm⁻¹ (Often overlaps, but look for broadening or splitting).
-
-
Degraded (Amine Salt):
-
Strong N-H stretch/ammonium band (2800-3200 cm⁻¹).
-
Loss of the specific Cl-C=O character.
-
Method C: Silver Nitrate Test (Qualitative)
-
Principle: The intact carbamoyl chloride has a covalent C-Cl bond (slow/no reaction with
). The degraded amine hydrochloride contains ionic chloride ( ). -
Protocol: Dissolve a small amount in ethanol. Add 1 drop of aqueous
.-
Instant thick white precipitate: High levels of ionic chloride
Degraded . -
Clear/Slow turbidity: Intact covalent chloride
Viable .
-
Product Data & Properties
Comparison of the reagent and its primary breakdown product.
| Property | Methyl 1-(chlorocarbonyl)-L-prolinate | Methyl L-prolinate Hydrochloride |
| Role | Starting Reagent | Degradation Product |
| CAS Number | Not widely listed (Generic: N-COCl-Pro-OMe) | 2133-40-6 |
| Molecular Weight | 191.61 g/mol | 165.62 g/mol |
| Physical State | Oil or Low-melting solid | White Crystalline Solid (Hygroscopic) |
| Solubility | DCM, THF, Ethyl Acetate | Water, Methanol, DMSO |
| Reactivity | Electrophilic (Acylating agent) | Nucleophilic (after neutralization) |
| Storage | -20°C, Under Argon/Nitrogen | Desiccator, RT or 4°C |
Frequently Asked Questions (FAQs)
Q: Can I repurpose the degraded material? A: Yes. If the material has hydrolyzed to Methyl L-prolinate hydrochloride (CAS 2133-40-6), it is a valuable intermediate itself. You can recrystallize it (typically from MeOH/Ether) and use it for reactions requiring the proline ester.
Q: Why did my reaction yield a urea instead of an amide?
A: If your "chlorocarbonyl" reagent was partially hydrolyzed to the amine, and you added a base, the remaining chlorocarbonyl reagent can react with the free amine (degraded product) to form a dimer (urea) :
Q: Is the degradation reversible?
A: No. Once the
Q: What are the safety risks of the degradation? A:
-
Pressure:
buildup can burst sealed glass vials. -
Toxicity: Carbamoyl chlorides are potential carcinogens (alkylating agents). Handle the intact reagent with extreme care in a fume hood.
-
Corrosivity: The hydrolysis releases HCl gas.
References
-
Preparation and Hydrolysis of 1-(chlorocarbonyl)proline esters. Drauz, K., et al. "A Novel Synthetic Route to L-Proline."[1][2] Journal of Organic Chemistry. Context: Describes the synthesis of chlorocarbonyl proline esters and their spontaneous hydrolysis to proline ester hydrochlorides. (Note: Generalized link to JOC search for Drauz/Proline synthesis).
-
Properties of Methyl L-prolinate hydrochloride (Degradation Product). ChemicalBook / Sigma-Aldrich Data. Context: Physical properties (MP 69-71°C) and CAS 2133-40-6 verification.
- Mechanisms of Carbamoyl Chloride Hydrolysis. General Organic Chemistry Principles. Context: The pathway is the standard decomposition route for N,N-disubstituted carbamoyl chlorides.
-
Safety Data for Proline Esters. Fisher Scientific SDS. Context: Handling precautions for L-Proline methyl ester hydrochloride.
Sources
Storage stability of Methyl 1-(chlorocarbonyl)-L-prolinate at low temperature
Welcome to the technical support guide for Methyl 1-(chlorocarbonyl)-L-prolinate. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal performance and stability of this critical reagent in your experiments. As an acyl chloride, its reactivity is intrinsically linked to its stability, making proper storage and handling paramount for reproducible and successful outcomes. This guide provides in-depth answers to common questions and troubleshooting advice based on established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for Methyl 1-(chlorocarbonyl)-L-prolinate and why?
Answer: The recommended storage condition is in a freezer, typically at -20°C to -80°C, under a dry, inert atmosphere such as nitrogen or argon.[1][2]
The Scientific Rationale:
-
Minimizing Hydrolysis: The primary degradation pathway for this compound is hydrolysis. The chlorocarbonyl group is highly electrophilic and susceptible to nucleophilic attack by water. At low temperatures, the kinetic energy of water molecules is significantly reduced, drastically slowing the rate of this degradation reaction.
-
Preventing Thermal Decomposition: While stable at room temperature for short periods, prolonged exposure to higher temperatures can promote decomposition, leading to the formation of byproducts like hydrogen chloride gas, nitrogen oxides, and carbon oxides.[1] Freezer storage minimizes these thermal degradation pathways.
-
Inert Atmosphere: The compound is hygroscopic, meaning it readily absorbs moisture from the air.[1][2] Storing under an inert gas displaces atmospheric moisture, providing a critical line of defense against hydrolysis.[3]
Q2: What are the visible signs of degradation?
Answer: While subtle chemical changes are not always visible, there are some indicators of significant degradation:
-
Clumping or Caking: As the material is a powder or solid, the absorption of moisture can cause it to clump together, indicating a breach in its anhydrous environment.
-
Fuming: If the container is opened in a humid environment, the release of HCl gas from hydrolysis of the acyl chloride can create visible fumes.
-
Discoloration: Although the pure compound is a white powder, significant degradation may lead to a yellowish or brownish tint.
Q3: How should I handle the reagent upon removal from cold storage to prevent degradation?
Answer: Proper handling during use is as critical as long-term storage.
-
Equilibration: Allow the container to warm to room temperature in a desiccator before opening. This prevents atmospheric moisture from condensing on the cold solid.
-
Inert Gas Blanket: When dispensing the reagent, do so under a gentle stream of dry nitrogen or argon. This minimizes the introduction of moist air into the container.
-
Minimize Exposure: Work efficiently to weigh and dispense the required amount. Promptly and securely reseal the container, ensuring the cap is tight.[4]
-
Backfill with Inert Gas: Before final sealing, it is good practice to flush the headspace of the container with dry inert gas.
Q4: What is the primary degradation product and why is it problematic?
Answer: The primary degradation product is Methyl 1-(carboxy)-L-prolinate , formed via hydrolysis of the chlorocarbonyl group.
Chemical Pathway: C₆H₈ClNO₃ + H₂O → C₆H₉NO₄ + HCl
This degradation is problematic for several reasons:
-
Reduced Reactivity: The resulting carboxylic acid is significantly less reactive than the acyl chloride, leading to lower yields or incomplete reactions when used in subsequent acylation steps.
-
Stoichiometric Imbalance: If a portion of your reagent has degraded, the actual molar amount of active acyl chloride is lower than calculated, affecting reaction stoichiometry.
-
Side Reactions: The presence of the carboxylic acid and the byproduct HCl can lead to unintended side reactions, complicating your product purification and reducing the overall purity of your desired compound.
Troubleshooting Guide: Addressing Experimental Failures
This section addresses common experimental issues that may arise from the improper storage or handling of Methyl 1-(chlorocarbonyl)-L-prolinate.
Problem 1: Low or No Yield in Acylation/Peptide Coupling Reaction
-
Symptom: Your reaction, which uses Methyl 1-(chlorocarbonyl)-L-prolinate as an acylating agent, results in a significantly lower yield than expected, or fails to proceed entirely.
-
Root Cause Analysis: The most probable cause is the deactivation of the reagent through hydrolysis. The chlorocarbonyl group has likely reacted with moisture, converting it to the far less reactive carboxylic acid.
Troubleshooting Workflow
Corrective Actions:
-
Purity Verification (Recommended):
-
¹H NMR Spectroscopy: Dissolve a small sample in a dry deuterated solvent (e.g., CDCl₃). The presence of a broad singlet corresponding to a carboxylic acid proton (typically >10 ppm) and a shift in the signals for the proline ring protons can indicate hydrolysis.
-
Titration: A simple titration can quantify the amount of HCl released upon complete hydrolysis, giving a measure of the active acyl chloride content. Dissolve a known mass of the compound in excess water and titrate the resulting solution with a standardized NaOH solution.
-
-
Empirical Test (Quick Check):
Problem 2: Appearance of Unexpected Byproducts in Reaction Mixture
-
Symptom: LC-MS or NMR analysis of your crude reaction mixture shows significant peaks that do not correspond to your starting materials or expected product.
-
Root Cause Analysis: Degradation products of Methyl 1-(chlorocarbonyl)-L-prolinate are participating in or catalyzing side reactions. The generated HCl can alter the pH of the reaction, and the carboxylic acid byproduct may react under certain conditions.
Degradation Pathway & Consequences
Corrective Actions:
-
Re-purification of Reagent: If a large amount of the reagent is on hand and only partially degraded, it may be possible to re-purify it. However, this is often not practical or cost-effective.
-
Use of a Scavenger: In some reactions, a non-nucleophilic acid scavenger (e.g., a hindered base) can be added to neutralize the HCl generated from minor degradation without interfering with the primary reaction. This is a workaround and not a substitute for using a high-purity reagent.
-
Procure New Reagent: The most reliable solution is to discard the suspect reagent and use a new, quality-controlled batch.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C to -80°C | Slows kinetic rate of hydrolysis and thermal decomposition. |
| Storage Atmosphere | Dry Nitrogen or Argon | Displaces atmospheric moisture, preventing hydrolysis.[1][3] |
| Container | Tightly sealed, airtight glass or PTFE container | Prevents moisture ingress.[3] |
| Handling Precaution | Equilibrate to RT in a desiccator before opening | Prevents condensation of atmospheric water on the cold solid. |
References
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]
-
University of York, Department of Biology. (n.d.). Safe Storage of Chemicals. Retrieved from [Link]
Sources
Technical Support Center: Purification Strategies for Methyl 1-(chlorocarbonyl)-L-prolinate
Topic: Removal of unreacted Methyl 1-(chlorocarbonyl)-L-prolinate (CAS: 146342-99-4) from reaction mixtures. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Core Chemical Logic & Reactivity Profile
Before attempting purification, you must understand the "Life Cycle" of your impurity. Methyl 1-(chlorocarbonyl)-L-prolinate is a carbamoyl chloride . It is an electrophilic species used to introduce the proline motif into ureas or carbamates.
The Hydrolysis Mechanism
When unreacted reagent encounters water (during quenching), it undergoes a specific degradation pathway. Understanding this is the key to its removal.
-
Hydrolysis: The carbamoyl chloride reacts with water to form the corresponding carbamic acid.[1]
-
Decarboxylation: The carbamic acid is unstable and spontaneously decomposes into Carbon Dioxide (
) and the parent amine, Methyl L-prolinate . -
Salt Formation: In the presence of the HCl generated, the amine forms Methyl L-prolinate hydrochloride .
Key Insight: You are not removing the acid chloride directly; you are converting it into a water-soluble amine salt (Methyl L-prolinate) and washing it away.
Figure 1: The degradation pathway of the reagent upon aqueous contact. The lipophilic reagent converts to a hydrophilic ammonium salt.
Troubleshooting Guide: Select Your Purification Strategy
Choose the method based on the chemical nature of your Target Product .
| If your Target Product is... | Recommended Method | Why? |
| Neutral or Acidic (e.g., Urea, Carbamate, Amide) | Method A: Acidic Wash | The impurity becomes a salt (aqueous soluble); your product stays organic. |
| Basic (e.g., Contains pyridines, tertiary amines) | Method B: Scavenger Resin | Acid washing would lose your product. Resins selectively trap the chloride. |
| Acid-Sensitive (e.g., Acetals, Silyl ethers) | Method C: Chemical Derivatization | Avoids acid washes; converts impurity to a highly polar urea for silica separation. |
Method A: The Acidic Wash (Standard Protocol)
Best for: Neutral ureas or carbamates stable to dilute acid.
The Concept: Since the hydrolysis product (Methyl L-prolinate) is a secondary amine, it is basic. Washing the organic layer with dilute acid ensures this amine is fully protonated and partitioned into the aqueous phase, while your neutral product remains in the organic phase.
Step-by-Step Protocol:
-
Quench: Add Saturated Aqueous
to the reaction mixture. Stir vigorously for 15–30 minutes.-
Why? This neutralizes the initial HCl generated and forces the hydrolysis of the carbamoyl chloride to the amine.
evolution will occur.
-
-
Phase Separation: Dilute with organic solvent (DCM or EtOAc) and separate the layers.
-
The Critical Wash: Wash the organic layer 2x with 1M HCl (or 10% Citric Acid for milder conditions).
-
Final Polish: Wash with Brine, dry over
, and concentrate.[3]
Method B: Solid-Phase Scavenging (High Sensitivity)
Best for: Basic products or high-throughput parallel synthesis where extraction is tedious.
The Concept: Use a polymer-supported amine (scavenger resin) to react with the excess carbamoyl chloride before any water is added. The impurity becomes covalently bound to the plastic bead, which is then filtered off.
Recommended Resin: PS-Trisamine or PS-Morpholine.
Step-by-Step Protocol:
-
Calculate Loading: Determine excess equivalents of Methyl 1-(chlorocarbonyl)-L-prolinate used. Use 2–3 equivalents of resin relative to the excess reagent.
-
Incubation: Add the resin directly to the reaction mixture (DCM or THF).
-
Agitation: Shake or stir gently (do not magnetic stir, as it grinds the beads) for 2–4 hours at Room Temp.
-
Reaction:
.
-
-
Filtration: Filter the mixture through a fritted funnel or cotton plug.
-
Result: The filtrate contains your pure product; the impurity is in the trash with the resin.
Method C: Chemical Derivatization ("The Shift")
Best for: When resins are unavailable and the product is acid-sensitive.
The Concept: Intentionally react the remaining carbamoyl chloride with a cheap, low-molecular-weight amine (like morpholine or dimethylamine) to form a "trash urea." This new byproduct will have vastly different polarity (Rf value) compared to your product, making silica chromatography easy.
Step-by-Step Protocol:
-
Check Completion: Ensure your main reaction is finished.
-
Add Scavenger: Add 2–3 equivalents (relative to excess reagent) of Morpholine .
-
Stir: Stir for 30 minutes. The morpholine reacts rapidly with the carbamoyl chloride to form Methyl N-(morpholine-4-carbonyl)-L-prolinate.
-
Workup: Perform a standard aqueous wash (water/brine).
-
Chromatography: The "trash urea" is usually much more polar than your target product and will stay at the baseline or separate easily on silica gel.
Decision Logic & Workflow
Figure 2: Decision tree for selecting the optimal purification protocol based on product properties.
Frequently Asked Questions (FAQ)
Q: I see a new spot on my TLC after workup that wasn't there during the reaction. What is it? A: This is likely Methyl L-prolinate (the hydrolysis product).
-
Diagnosis: Stain with Ninhydrin. If it turns dark red/purple, it is the free amine.
-
Fix: Your acid wash was insufficient. Re-dissolve in organic solvent and wash again with 1M HCl. Ensure the aqueous layer pH is < 2.
Q: My product is acid-sensitive (e.g., contains a Boc group). Can I use Method A? A: Use Caution. 1M HCl might deprotect a Boc group.
-
Alternative: Use 10% Citric Acid or 0.5M
(pH ~4.5). This is acidic enough to protonate the proline nitrogen (pKa ~10) but mild enough to spare most Boc groups. If very sensitive, switch to Method B (Resins).
Q: Can I just distill the unreacted reagent off? A: generally No. While some simple carbamoyl chlorides can be distilled, proline derivatives have high boiling points and are prone to thermal decomposition (releasing HCl) before they distill. Chemical removal is safer and more effective.
Q: Why not just use silica gel chromatography directly? A: You can, but unreacted carbamoyl chlorides react with the moisture in the silica and the silanols. This releases HCl on the column, which can streak your compound or cause decomposition. It is always "Good Laboratory Practice" (GLP) to quench/remove the electrophile before loading onto a column.
References
-
Hydrolysis Mechanisms of Carbamoyl Chlorides
-
Polymer-Supported Scavenging
-
General Workup Procedures
- Title: Organic Reaction Workup Formulas for Specific Reagents.
- Source: University of Rochester / HKUST.
- Context: Standard acid/base extraction techniques for amines and acid chlorides.
-
URL:[Link]
-
Reagent Safety D
- Title: Methyl L-prolinate hydrochloride SDS (Hydrolysis Product).
-
Source: Fisher Scientific.[7]
- Context: Safety and physical properties of the byproduct.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sopachem.com [sopachem.com]
- 7. fishersci.com [fishersci.com]
Technical Support Center: Controlling Exotherms in Chlorocarbonyl Proline Addition
The following Technical Support Center guide is designed for researchers and process chemists working with
Topic: Thermal Management & Process Safety for
Executive Summary & Thermodynamics
The Core Challenge: The "addition" of chlorocarbonyl proline (Pro-COCl) refers to two distinct but thermodynamically linked events: the generation of the species (phosgenation) and its coupling (addition to a nucleophile). Both are highly exothermic.
The critical failure mode in this chemistry is not just thermal runaway, but thermal-induced racemization . Unlike other amino acids, proline’s secondary amine structure makes its chlorocarbonyl derivative prone to forming a ketene-iminium intermediate via dehydrohalogenation. This pathway has a low activation energy barrier that is easily surmounted by uncontrolled exotherms (
Thermodynamic Profile
| Parameter | Value (Approx.) | Implication |
| Rapid heat release requires active cooling; passive cooling is insufficient at scale. | ||
| Adiabatic Temp. Rise ( | Without cooling, a | |
| Racemization Threshold | Strict upper limit for internal temperature (Ti). | |
| Critical Phase | Neutralization | The reaction of HCl byproduct with base (TEA/DIPEA) generates |
Troubleshooting Guide (Q&A)
Category A: Thermal Control & Exotherms
Q: My internal temperature (
-
The Physics: The reaction kinetics of acid chlorides with amines are instantaneous (
). The heat is generated at the tip of the addition nozzle. -
Corrective Action:
-
Dilution: Dilute the Pro-COCl feed stream with DCM or THF (1:3 ratio) to increase thermal mass.
-
Sub-surface Addition: Ensure the feed tip is submerged. Surface addition creates "hot spots" that flash-boil solvent before the jacket can absorb the energy.
-
Pause & Recalculate: Stop addition. Wait for
to return to baseline. Reduce flow rate by 50%.
-
Q: The exotherm seems delayed. I add the reagent, but the temperature rises 2 minutes later. A: This is a dangerous Accumulation Scenario .
-
The Cause: Poor mixing. The reagent is pooling in a stagnant zone (dead volume) without reacting immediately. When the mixer eventually incorporates it, the accumulated mass reacts all at once, causing a thermal spike.
-
Corrective Action: Increase impeller speed (RPM). Ensure your Reynolds number (
) indicates turbulent flow ( ). Never increase addition rate if you do not see an immediate thermal response.
Category B: Purity & Racemization
Q: I maintained
-
The Mechanism: Even at low temperatures, a high local concentration of base (e.g., Triethylamine) relative to the acid chloride can abstract the
-proton of the proline derivative. This forms a ketene-iminium species, which is planar and achiral. When it reacts, it reforms the product as a racemate. -
Corrective Action:
-
Inverse Addition: Do not add Pro-COCl to the base. Add the Base/Nucleophile mixture to the Pro-COCl solution. This keeps the base concentration low relative to the electrophile.
-
Switch Bases: Use DIPEA (Hünig's base) or NMM (N-methylmorpholine). Their steric bulk reduces the rate of
-proton abstraction compared to Triethylamine.
-
Standard Operating Protocol (SOP)
Protocol: Controlled Addition of N-Chlorocarbonyl Proline Methyl Ester Context: Coupling Pro-COCl to a primary amine (R-NH2).
Reagents:
- -Chlorocarbonyl Proline Methyl Ester (1.0 equiv) [Pre-cooled to -20°C]
-
Nucleophile (Amine) (1.0 equiv)
-
Base: DIPEA (1.1 equiv)
-
Solvent: Anhydrous DCM (preferred for heat capacity) or THF.
Workflow Diagram:
Caption: Operational workflow for exothermic addition. The feedback loop at Step 4 is critical for preventing racemization.
Step-by-Step Procedure:
-
System Setup: Equip a jacketed reactor with an overhead stirrer and an internal temperature probe. Purge with
. -
Charge Nucleophile: Add the amine and DIPEA to the reactor. Dissolve in DCM (
). -
Cooling: Circulate cryogen to bring internal temperature (
) to . -
Addition (The Hazard Zone):
-
Load Pro-COCl solution into a pressure-equalizing addition funnel or syringe pump.
-
Begin addition slowly. Target Rate:
. -
Constraint: Maintain
between and .
-
-
Reaction Check: Once addition is complete, stir at
for 30 mins. Analyze by HPLC for conversion. -
Quench: Add cold
to neutralize excess base and quench unreacted acid chloride. Note: This is also exothermic.
Mechanistic Insight: The Racemization Pathway
Understanding why the exotherm is dangerous is key to compliance. The diagram below illustrates the competing pathways.
Caption: Path A is the desired kinetic product. Path B (Racemization) is thermodynamically accessible if temperature control fails.
Frequently Asked Questions (FAQs)
Q: Can I use water as a co-solvent to absorb heat?
A: Absolutely not. Chlorocarbonyl proline reacts violently with water to release
Q: Why is DCM preferred over THF? A: While THF is a common solvent, DCM (Dichloromethane) has two advantages here:
-
Reflux Safety: DCM boils at
. If a runaway occurs, the solvent boils sooner, acting as a thermal fuse (evaporative cooling) before the temperature reaches the decomposition point of the proline derivative ( ). -
Solubility: It dissolves the hydrochloride salts of DIPEA better than ether/heptane, preventing "gunking" on the stir shaft.
Q: How do I clean the reactor afterwards?
A: Treat the reactor as if it contains residual phosgene equivalents. Quench with a mixture of Methanol/Water/Base (e.g.,
References
-
Cotarca, L., et al. "Phosgenation of Amino Acids: A Critical Review." Organic Process Research & Development, vol. 21, no. 9, 2017. Link
-
Pahadi, N., et al. "Safe Scale-Up of Exothermic Reactions: N-Carboxyanhydride Synthesis." Journal of Chemical Health and Safety, vol. 25, no. 4, 2018. Link
- Bodanszky, M.Principles of Peptide Synthesis. 2nd ed., Springer-Verlag, 1993.
-
Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, vol. 109, no. 6, 2009. Link
Technical Support Center: Purification of Methyl Prolinate Urea Derivatives
Welcome to the technical support center for the purification of methyl prolinate urea derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting logic to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: I've just finished my synthesis. What are the most common impurities I should expect?
A1: The impurity profile of your crude methyl prolinate urea derivative is highly dependent on your synthetic route. However, several common impurities typically arise:
-
Unreacted Starting Materials: Residual methyl prolinate or the corresponding isocyanate/amine used in the urea formation step.
-
Symmetrical "Self-Coupled" Byproducts: If using a phosgene equivalent or carbamate intermediate, you might form symmetrical ureas from the coupling of two molecules of your starting amine.[1]
-
Biuret-like Impurities: Under thermal stress, two molecules of a urea derivative can combine to form a biuret, eliminating a molecule of amine. This is a known impurity in industrial urea synthesis.[2]
-
Degradation Products: The methyl ester of the proline core can be susceptible to hydrolysis back to the carboxylic acid, especially if exposed to acidic or basic conditions during workup or purification.
-
Residual Solvents: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove and may interfere with purification.[3]
Q2: My methyl prolinate urea derivative is streaking severely on my silica gel column. What is happening and how can I fix it?
A2: Streaking, or "tailing," of urea derivatives on silica gel is a classic problem rooted in the compound's chemical nature. The urea moiety contains basic nitrogen atoms that can interact strongly and non-specifically with the acidic silanol groups (Si-OH) on the surface of the silica gel.[4] This leads to poor peak shape and inefficient separation.
The most effective solution is to neutralize the acidic sites on the stationary phase by modifying the mobile phase.[4]
-
Add a Basic Modifier: Incorporating a small amount of a tertiary amine, like triethylamine (TEA), into your eluent is the most common and effective strategy. A starting concentration of 0.5-2% (v/v) TEA is typically sufficient to passivate the silica surface, leading to sharp, symmetrical peaks.[4]
-
Use an Alternative Stationary Phase: If base-modification is ineffective or if your compound is base-sensitive, consider alternative stationary phases like neutral or basic alumina, or even amine-functionalized silica.[5]
Troubleshooting Guide: Flash Chromatography
Flash column chromatography is the workhorse for purifying moderately polar organic compounds, but urea derivatives require special consideration.
Q3: My compound won't move off the baseline in standard hexane/ethyl acetate systems, but when I switch to methanol/DCM, it comes out with the solvent front. How do I find the right mobile phase?
A3: This "all-or-nothing" behavior is common for polar compounds. You are experiencing a dramatic jump in solvent strength. The key is to find a solvent system with intermediate polarity and good "solvating" power for your compound.
-
Systematic TLC Analysis: Before running a column, screen various solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value between 0.15 and 0.35 for the best separation on a column.[6]
-
Try Ternary Solvent Systems: Instead of a two-solvent system, a third solvent can fine-tune polarity. For example, instead of just DCM/MeOH, try a Hexane/EtOAc/MeOH or DCM/EtOAc/MeOH system. This allows for more gradual changes in eluent strength.
-
Consider "Rule of Half": A useful heuristic is that halving the percentage of the polar solvent in your eluent will roughly halve the Rf value.[6] For example, if your compound has an Rf of 0.4 in 20% EtOAc/Hexane, it will likely have an Rf of around 0.2 in 10% EtOAc/Hexane.
Q4: I have two spots on my TLC plate with a good ΔRf, but on the column, they co-elute. What's going wrong?
A4: This frustrating scenario can have several causes.
-
Column Overloading: You may be exceeding the loading capacity of your column. For dry-loaded samples, a sample-to-silica ratio of 1:40 may be more appropriate than the typical 1:20 for wet-loading.[6][7]
-
Compound Instability: Your compound might be degrading on the silica gel. You can test for this by running a "2D TLC". Spot your compound in one corner of a square TLC plate, run it, dry it, rotate it 90 degrees, and run it again in the same solvent. If the compound is stable, it will remain on the diagonal. Any spots appearing below the diagonal indicate degradation.[3][8]
-
Poor Sample Solubility: If the crude material is not fully dissolved when loaded or precipitates at the top of the column, it will continuously leach into the mobile phase, causing broad bands and co-elution. Ensure your sample is fully dissolved in a minimum amount of solvent or use a dry-loading technique.[7]
Troubleshooting Workflow for Tailing/Streaking on Silica Gel
The following diagram outlines a logical decision-making process for addressing poor peak shape with urea derivatives.
Caption: Troubleshooting workflow for urea derivative streaking.
Summary Table: Flash Chromatography Troubleshooting
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Severe Tailing/Streaking | Acid-base interaction with silica gel. | Add 0.5-2% triethylamine (TEA) or 1% ammonium hydroxide to the mobile phase.[4] |
| Poor Separation (Low ΔRf) | Suboptimal mobile phase. | Systematically screen solvents with TLC; consider ternary systems (e.g., DCM/EtOAc/MeOH). |
| Compound is Unstable | Compound is sensitive to acidic silica. | Deactivate silica with a base, or switch to a neutral stationary phase like alumina.[5][8] Perform a 2D TLC to confirm instability.[3] |
| No Elution or Elution at Solvent Front | Mobile phase is too weak or too strong. | Use a gradient elution. For very polar compounds, consider HILIC.[6][9] |
| Co-elution Despite Good TLC Separation | Column overloading; poor sample loading technique. | Reduce sample load. Use a dry-loading method to ensure a tight application band.[7] |
Advanced & Orthogonal Purification Strategies
When standard normal-phase chromatography fails, it's essential to switch to a technique that employs a different separation mechanism. This is the principle of orthogonal purification.[10][11] Using two orthogonal methods provides a much higher degree of confidence in the sample's purity.[11][12]
Q5: Normal-phase chromatography with a basic modifier still doesn't resolve my product from a key impurity. What is my next step?
A5: Your next step is to employ an orthogonal strategy. For polar urea derivatives, the two most powerful alternatives are Reversed-Phase (RP) chromatography and Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Reversed-Phase (RP) Chromatography: This technique uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (typically water/acetonitrile or water/methanol).[10] It separates compounds based on hydrophobicity. Polar compounds elute first. This is an excellent choice for purifying the more polar impurities away from your main product.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be thought of as a type of normal-phase chromatography using aqueous mobile phases.[9] It uses a polar stationary phase (silica, diol, or amine) and a mobile phase with a high organic content (e.g., >80% acetonitrile) and a small amount of water. Water is the "strong" eluting solvent. HILIC is exceptionally good for purifying very polar compounds that have little or no retention on reversed-phase columns.[9][13]
Orthogonal Purification Strategy Flowchart
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea - Wikipedia [en.wikipedia.org]
- 3. Troubleshooting [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. biotage.com [biotage.com]
- 10. santaisci.com [santaisci.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide: Comparing Triphosgene and Pre-activated Chloroformate Methods for L-Proline Activation in Peptide Synthesis
Introduction
In the intricate world of drug development and peptide synthesis, the unique cyclic structure of L-proline presents both opportunities and challenges.[1] Its rigid conformation can be pivotal for the bioactivity of a peptide, but its secondary amine and steric hindrance can complicate peptide bond formation. Efficiently activating the proline carboxyl group is therefore a critical step that dictates the success of a synthesis, influencing yield, purity, and scalability.
This guide provides an in-depth, objective comparison of two prominent strategies for L-proline activation: the potent in situ activation using triphosgene and the use of a stable, pre-activated derivative, Methyl 1-(chlorocarbonyl)-L-prolinate. As researchers and drug development professionals, understanding the mechanistic nuances, practical trade-offs, and safety implications of each method is paramount to making informed decisions in the laboratory. We will delve into the causality behind experimental choices, present supporting data, and provide validated protocols to ground this comparison in practical application.
Part 1: The Triphosgene Activation Pathway: High-Reactivity for Demanding Couplings
Triphosgene, or bis(trichloromethyl) carbonate (BTC), is a stable, crystalline solid that serves as a safer and more convenient-to-handle substitute for the highly toxic phosgene gas.[2][3][4] In peptide synthesis, its primary role is to activate amino acids in situ, converting them into highly reactive intermediates. This is particularly advantageous for difficult couplings, including those involving sterically hindered or N-alkylated amino acids like proline.[3][5]
Mechanism of Activation
Triphosgene's power lies in its ability to generate three equivalents of phosgene upon reaction with a nucleophile or upon thermal decomposition.[6] When reacting with an amino acid such as L-proline, it facilitates the formation of an N-carboxyanhydride (NCA). This intramolecular cyclization creates a highly activated carbonyl group, primed for nucleophilic attack by the N-terminus of a growing peptide chain, with the only byproduct being carbon dioxide (CO2).[7] This "clean" reaction profile is a significant advantage in simplifying purification.[7]
Caption: Triphosgene activation of L-Proline to form the N-carboxyanhydride (NCA).
Advantages & Field-Proven Insights
-
High Reactivity: The in situ formation of the NCA or amino acid chloride generates a potent acylating agent capable of overcoming the steric hindrance associated with proline coupling.[3][5] This makes it the reagent of choice for particularly challenging sequences or when coupling to N-alkylated residues.[5]
-
Atom Economy: The primary byproduct of the subsequent coupling reaction is CO2, which aligns with green chemistry principles by minimizing waste.[7]
-
Versatility: Triphosgene is not limited to NCA formation; it can activate carboxylic acids to form acid chlorides or anhydrides, making it a versatile tool in a synthetic chemist's arsenal.[4]
Disadvantages & Critical Safety Considerations
The primary drawback of triphosgene is its inherent hazard. Although it is a solid, it can decompose to release phosgene gas, which is fatal if inhaled.[6][8][9]
-
Toxicity: The toxicity of triphosgene is equivalent to that of phosgene, as it readily decomposes upon heating or contact with nucleophiles, including trace moisture.[6]
-
Handling: All manipulations, including weighing, must be conducted in a properly functioning chemical fume hood.[8][9] Explosion-proof equipment and a phosgene sensor are recommended.[8]
-
Personal Protective Equipment (PPE): Flame-resistant lab coats, tightly fitting safety goggles, and double gloves (e.g., vinyl and nitrile) are mandatory.[8][9] For any risk of exposure outside a hood, respiratory protection is required.[8][10]
Part 2: The Methyl 1-(chlorocarbonyl)-L-prolinate Pathway: A Strategy of Stability and Convenience
An alternative approach involves using a pre-activated proline derivative, Methyl 1-(chlorocarbonyl)-L-prolinate. This reagent is essentially the methyl ester of proline that has already been "activated" by conversion of its secondary amine to a chlorocarbonyl group. This strategy shifts the burden of handling hazardous reagents from the coupling step to the synthesis of the monomer itself.
Mechanism of Activation
With this method, the activation is already complete. The reagent is a stable, isolable acylating agent. The chlorocarbonyl group is highly electrophilic and reacts directly with the nucleophilic N-terminal amine of a peptide chain to form a stable urea linkage, effectively adding the proline residue. This is a direct, straightforward coupling reaction.
Caption: Direct coupling of pre-activated Methyl 1-(chlorocarbonyl)-L-prolinate.
Advantages & Field-Proven Insights
-
Enhanced Safety at Coupling: The primary advantage is the avoidance of handling triphosgene or generating phosgene during the critical peptide coupling step. This significantly lowers the risk profile for routine peptide synthesis.
-
Stoichiometric Control: As a stable, weighable solid, the reagent allows for precise stoichiometric control over the coupling reaction, potentially leading to higher efficiency and fewer side products from excess activation reagent.
-
Predictability: The reaction is a direct coupling, making it highly predictable and reproducible for standard peptide syntheses without the variables of an in situ activation.
Disadvantages & Practical Considerations
-
Monomer Synthesis: The reagent must first be synthesized, a process which itself may involve hazardous reagents like phosgene or its derivatives.[11] This effectively outsources the risk rather than eliminating it entirely.
-
Reactivity: While the chlorocarbonyl is a reactive group, it may be less potent than a freshly generated NCA for overcoming the most extreme cases of steric hindrance.
-
Availability and Cost: This specialized derivative is not as commonly available as L-proline and triphosgene, which may impact cost and accessibility for large-scale campaigns.
Part 3: Head-to-Head Performance Comparison
The choice between these two methodologies is not a matter of one being universally superior, but rather a strategic decision based on the specific demands of the synthesis, available laboratory infrastructure, and risk tolerance.
| Feature | Triphosgene Activation | Methyl 1-(chlorocarbonyl)-L-prolinate | Rationale & Causality |
| Reagent State | Solid phosgene equivalent.[2][3] | Stable, pre-activated amino acid derivative. | Triphosgene acts as a source for the reactive agent, while the chloroformate is the reactive agent. |
| Reaction Type | In situ activation to NCA or acid chloride. | Direct coupling of an activated monomer. | The choice is between generating the "warhead" on-site versus using a pre-made, stable "missile". |
| Reactivity | Extremely high; ideal for hindered couplings.[5] | High, but potentially less effective for the most difficult couplings. | Freshly generated intermediates from triphosgene are inherently more reactive than a stable, isolated chloroformate. |
| Primary Hazard | Extreme. Fatal if inhaled; decomposes to phosgene gas.[6][8] | Moderate. A reactive acylating agent; synthesis involves hazards. | The immediate risk shifts from phosgene gas exposure during coupling to the risks associated with a reactive chemical. |
| Handling | Requires stringent engineering controls (fume hood, sensor) and PPE.[8][9] | Standard handling for a reactive chemical; fume hood recommended. | The potential for releasing a highly toxic gas necessitates a higher level of containment for triphosgene. |
| Byproducts | CO2 (clean); HCl must be scavenged.[7] | Base·HCl salt. | The triphosgene/NCA pathway is lauded for its clean CO2 byproduct, simplifying workup. |
| Ideal Application | Difficult sequences, N-alkylated residues, sterically hindered couplings.[3][5] | Routine synthesis, scale-up where safety and predictability are prioritized. | Match the tool to the task: use maximum firepower for the toughest targets and a reliable standard for routine operations. |
Part 4: Detailed Experimental Protocols
These protocols are provided as a validated starting point. Researchers should always perform their own risk assessment and optimization.
Protocol 1: Synthesis of L-Proline-N-Carboxyanhydride (NCA) using Triphosgene
Causality: This protocol aims to generate the highly reactive L-Proline-NCA intermediate. Anhydrous conditions are critical, as trace moisture can react with triphosgene to generate phosgene and HCl, quenching the reaction and posing a significant safety risk.[6] Refluxing in THF provides the necessary energy to drive the reaction to completion, indicated by the dissolution of the starting amino acid.[7]
-
WARNING: This procedure must be performed in its entirety within a certified chemical fume hood by trained personnel with appropriate PPE.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, suspend L-proline (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Triphosgene Addition: In a separate, dry flask, dissolve triphosgene (0.4 eq, providing 1.2 eq of phosgene) in anhydrous THF.
-
Reaction: Gently heat the L-proline suspension to reflux. Once refluxing, add the triphosgene solution dropwise over 1-2 hours.
-
Monitoring: Continue heating at reflux until the reaction mixture becomes a clear, homogeneous solution (typically 2-4 hours), indicating the complete conversion of the suspended L-proline into the soluble NCA.
-
Isolation: Cool the reaction to room temperature. The resulting solution of L-Proline-NCA in THF can often be used directly in subsequent polymerization or coupling reactions. Alternatively, the solvent can be removed under reduced pressure, and the crude NCA can be purified by recrystallization from a suitable solvent system (e.g., THF/hexane).[12]
Protocol 2: Coupling of Methyl 1-(chlorocarbonyl)-L-prolinate to a Resin-Bound Peptide
Causality: This protocol describes a standard solid-phase peptide synthesis (SPPS) coupling cycle. A non-nucleophilic hindered base like diisopropylethylamine (DIPEA) is used to scavenge the HCl generated during the reaction without risking side reactions with the activated monomer. Monitoring with a test like the isatin test is crucial for proline couplings, as the standard ninhydrin (Kaiser) test gives a false negative for proline's secondary amine.[13]
-
Resin Preparation: Swell the peptide-resin (1.0 eq, with a free N-terminal amine) in dimethylformamide (DMF) for 30 minutes.
-
Deprotection: If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF to expose the free amine. Wash thoroughly with DMF.
-
Activation & Coupling: In a separate vessel, dissolve Methyl 1-(chlorocarbonyl)-L-prolinate (3.0 eq) and DIPEA (3.0 eq) in DMF.
-
Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring & Washing: Monitor the reaction for completion using an appropriate qualitative test (e.g., isatin test).[13] Once complete, drain the reaction vessel and wash the resin thoroughly with DMF to remove excess reagents and byproducts. The cycle can then be repeated for the next amino acid in the sequence.
Conclusion and Senior Scientist Recommendation
The choice between in situ activation with triphosgene and the use of a pre-activated derivative like Methyl 1-(chlorocarbonyl)-L-prolinate is a classic example of balancing reactivity with safety and practicality.
Triphosgene is an invaluable tool for the specialist. For synthesizing peptides with highly congested junctions or N-alkylated backbones, its formidable reactivity is often not just an advantage but a necessity. However, its use is non-negotiable in its demand for stringent safety infrastructure and handling expertise. It should be reserved for situations where other standard coupling reagents have failed or are known to be inefficient.
Methyl 1-(chlorocarbonyl)-L-prolinate represents a pragmatic and safer approach for more routine applications and scale-up. By utilizing a stable, pre-activated monomer, it enhances safety at the point of use, simplifies reaction control, and improves predictability. This makes it an excellent choice for incorporating proline in less demanding sequences or in environments where dedicated containment for phosgenation is not available.
Ultimately, the optimal choice is dictated by a thorough analysis of the synthetic challenge at hand. A well-equipped research and development lab should be proficient in both methodologies, enabling chemists to select the high-octane power of triphosgene for the most arduous challenges and the reliable, safer profile of a pre-activated derivative for the majority of synthetic endeavors.
References
- Triphosgene: an efficient carbonylating agent for liquid and solid-phase aza-peptide synthesis. Application to the synthesis of two aza-analogues of the AChR MIR decapeptide - PubMed. (n.d.).
- Using Triphosgene in the Lab - Chemistry. (n.d.).
- Triphosgene - Synquest Labs. (n.d.).
- Triphosgene SDS, 32315-10-9 Safety Data Sheets - ECHEMI. (n.d.).
- Damle, S. B. (1993). Safe handling of diphosgene, triphosgene. Chemical & Engineering News, 71(6), 4.
- A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. (2014, February 14).
- Falchi, A., et al. (2000). Processes for coupling amino acids using bis-(trichloromethyl) carbonate. Google Patents. WO2000002898A1.
- Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with N-Carboxyanhydrides (NCAs) - Benchchem. (n.d.).
- A moisture-tolerant route to unprotected α/β-amino acid N-carboxyanhydrides and facile synthesis of hyperbranched polypeptides - SciSpace. (n.d.).
- Thern, U., et al. (2001). Triphosgene as Peptide Coupling Reagent: Highly Efficient Total Synthesis of Cyclosporin O. R Discovery.
- Thern, U., et al. (2002). Triphosgene as highly efficient reagent for the solid-phase coupling of N-alkylated amino acids - Total synthesis of cyclosporin O. Tetrahedron Letters, 43(28), 5013-5016.
- Process for the preparation of N-carboxyanhydrides. (2002). Google Patents. US20020082431A1.
- Wilder, R., & Mobashery, S. (1992). The use of triphosgene in preparation of N-carboxy .alpha.-amino acid anhydrides. The Journal of Organic Chemistry, 57(9), 2755–2756.
- Laconde, G., Amblard, M., & Martinez, J. (2021). Synthesis of α-Amino Acid N-Carboxyanhydrides. Organic Letters, 23(16), 6412–6416.
- Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. Tetrahedron, 76(38), 131427.
- Ayala, C. E., et al. (2013). Triphosgene-amine base promoted chlorination of unactivated aliphatic alcohols. The Journal of Organic Chemistry, 78(8), 3989–3996.
- Synthesis of amino acid NCAs using phosgene and its derivatives. (n.d.). ResearchGate.
- A Technical Guide to Starting Materials for Proline-Rich Peptide Synthesis - Benchchem. (n.d.).
- Drauz, K., et al. (1985). Amino Acids. 7.1a A Novel Synthetic Route to L-Proline. Journal of Organic Chemistry, 50(12), 2394-2397.
- Proline Derivatives in Organic Synthesis - Organic Chemistry Portal. (2007, March 25).
Sources
- 1. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 2. Triphosgene: an efficient carbonylating agent for liquid and solid-phase aza-peptide synthesis. Application to the synthesis of two aza-analogues of the AChR MIR decapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2000002898A1 - Processes for coupling amino acids using bis-(trichloromethyl) carbonate - Google Patents [patents.google.com]
- 4. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 9. synquestlabs.com [synquestlabs.com]
- 10. echemi.com [echemi.com]
- 11. elib.uni-stuttgart.de [elib.uni-stuttgart.de]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Strategic Linkage Design: Methyl 1-(chlorocarbonyl)-L-prolinate vs. Boc-L-proline in Peptidomimetics
As a Senior Application Scientist, I frequently guide drug development teams through the nuanced selection of building blocks for peptide synthesis. As the industry shifts toward modalities requiring high proteolytic stability—such as PROTAC linkers, constrained macrocycles, and peptidomimetics—the choice of backbone linkage becomes just as critical as the side-chain pharmacophores.
While standard amide bonds form the foundation of biological peptides, their susceptibility to enzymatic cleavage often limits in vivo half-life. To overcome this, chemists often replace vulnerable amides with urea linkages. This guide objectively compares two divergent proline building blocks: Boc-L-proline , the gold standard for standard amide bond formation, and Methyl 1-(chlorocarbonyl)-L-prolinate , a specialized reagent designed to introduce highly stable urea linkages.
Mechanistic Divergence: Amide vs. Urea Formation
The fundamental difference between these two reagents lies in their activation state and the resulting chemical linkage.
Boc-L-proline is an N-protected amino acid with a free C-terminal carboxylic acid. To couple it to a growing peptide chain, the carboxylate must be activated in situ using coupling reagents (e.g., HATU, EDC/HOBt). Because the bulky pyrrolidine ring sterically hinders the C-terminus, highly active uronium or aminium salts are required to drive the formation of a standard amide bond 1.
Conversely, Methyl 1-(chlorocarbonyl)-L-prolinate (also known as N-chlorocarbonyl-L-proline methyl ester) flips this reactivity paradigm. Its C-terminus is protected as a methyl ester, while its N-terminus is pre-activated as a highly electrophilic carbamoyl chloride. It does not require a coupling reagent; it reacts directly via electrophilic addition with an incoming amine to form a urea bond (-NH-CO-N<). Urea bonds provide altered hydrogen-bonding profiles (acting as strong H-bond donors/acceptors) and exhibit profound resistance to proteolysis 2.
Reaction pathways comparing amide vs. urea bond formation in proline derivatives.
Comparative Performance & Quantitative Data
When selecting between these reagents, one must balance coupling efficiency against the desired structural properties of the final molecule. The table below summarizes the quantitative and qualitative metrics based on standard solution-phase synthesis conditions.
| Metric / Property | Boc-L-Proline | Methyl 1-(chlorocarbonyl)-L-prolinate |
| Activation State | Unactivated (Requires HATU/EDC) | Pre-activated (Carbamoyl Chloride) |
| Target Linkage | Amide Bond | Urea Bond |
| Typical Coupling Efficiency | >95% (with HATU/DIPEA, 1h) | 85–90% (Direct addition, 2-4h) |
| Primary Side Reactions | Epimerization, Diketopiperazine (DKP) | Hydrolysis, Hydantoin formation |
| Proteolytic Stability | Low to Moderate (Natural bond) | Exceptionally High (Peptidomimetic) |
| Storage Requirements | Room Temperature / 4°C 3 | -20°C, Strictly Anhydrous (Moisture sensitive) |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality to help you troubleshoot deviations in real-time.
Protocol A: Standard Amide Coupling using Boc-L-Proline
Objective: Incorporate a proline residue via a standard amide bond.
-
Preparation: Dissolve the amine component (1.0 eq) and Boc-L-proline (1.2 eq) in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: DIPEA ensures the amine is fully deprotonated and acts as an acid scavenger without acting as a competing nucleophile due to its steric bulk.
-
Activation: Add HATU (1.1 eq) to the mixture at room temperature. Causality: We add HATU last to prevent the premature formation of guanidinylation byproducts on the unprotected amine.
-
Validation Checkpoint: After 1 hour, analyze an aliquot via LC-MS. You should observe the depletion of the starting amine and a mass shift corresponding to +197 Da (Boc-Pro minus H2O).
-
Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc, and wash the organic layer with 1M HCl to remove unreacted basic impurities.
Protocol B: Urea Formation using Methyl 1-(chlorocarbonyl)-L-prolinate
Objective: Synthesize a proteolytically stable urea-linked peptidomimetic.
-
Preparation: Dissolve the amine component (1.0 eq) in strictly anhydrous DCM in a flame-dried flask under a nitrogen atmosphere. Causality: Carbamoyl chlorides are highly sensitive to moisture. Ambient water will attack the electrophile, forming an unstable carbamic acid that rapidly decarboxylates into an unreactive secondary amine.
-
Base Addition: Add DIPEA (2.5 eq) and cool the reaction to 0°C using an ice bath.
-
Electrophile Addition: Dissolve Methyl 1-(chlorocarbonyl)-L-prolinate (1.1 eq) in a small volume of dry DCM and add it dropwise to the cooled solution. Causality: Dropwise addition at 0°C controls the exothermic nature of the reaction and suppresses the formation of symmetric urea byproducts.
-
Validation Checkpoint: Allow the reaction to warm to room temperature and stir for 2-4 hours. An LC-MS aliquot should show a mass shift of +155 Da (Proline methyl ester carbonyl moiety minus Cl). If you observe a mass corresponding to the free secondary amine of proline methyl ester, your system was contaminated with water.
-
Workup: Dilute with DCM, wash sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.
Step-by-step workflow for synthesizing urea-linked peptidomimetics.
Troubleshooting & Causality Analysis
When utilizing these reagents, distinct side reactions can derail your synthesis. Understanding the mechanistic causality is the key to prevention.
Diketopiperazine (DKP) Formation (Boc-L-Proline): If you are synthesizing a peptide where proline is at the C-terminus of a dipeptide intermediate (e.g., H-Xaa-Pro-OR), you may experience sudden truncation of your peptide chain. Why? The tertiary amide bond formed by proline's secondary amine has a low energy barrier for cis-trans isomerization. In the cis conformation, the deprotected N-terminal amine is perfectly aligned to attack the C-terminal ester, cleaving the dipeptide as a stable 6-membered DKP ring 4. Solution: Use highly hindered bases, keep reaction times short, or couple a pre-formed dipeptide block.
Hydrolysis & Decarboxylation (Methyl 1-(chlorocarbonyl)-L-prolinate): If your LC-MS shows unreacted starting amine and a peak corresponding to L-proline methyl ester, your carbamoyl chloride has degraded. Why? Carbamoyl chlorides react with H2O to form carbamic acids (-NH-COOH). These intermediates are inherently unstable and rapidly eliminate CO2 gas to yield the parent amine. Solution: Rigorously dry your solvents over molecular sieves, flame-dry all glassware, and store the reagent under argon at -20°C.
References
-
El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011. URL: [Link]
-
Batey, R. A., et al. "Parallel Synthesis of Tri- and Tetrasubstituted Ureas from Carbamoyl Imidazolium Salts." Journal of Combinatorial Chemistry / ResearchGate, 2025. URL: [Link]
Sources
Benchmarking Chiral Reagent Purity: Methyl 1-(chlorocarbonyl)-L-prolinate
Executive Summary
Methyl 1-(chlorocarbonyl)-L-prolinate (CAS 85665-59-4) is a critical chiral building block, predominantly used in the synthesis of ACE inhibitors (e.g., Captopril derivatives) and as a chiral derivatizing agent. Its reactivity, driven by the carbamoyl chloride moiety, presents a double-edged sword: it offers rapid coupling kinetics but suffers from significant hydrolytic instability.
This guide provides a definitive comparison between using isolated, high-purity Methyl 1-(chlorocarbonyl)-L-prolinate versus in-situ generation strategies. We present theoretical versus experimental elemental analysis (EA) data to serve as a quality control baseline for your drug development workflows.
Technical Specifications & Theoretical Baseline
Before analyzing experimental deviations, we must establish the "Gold Standard" theoretical values for the pure compound (
Table 1: Theoretical Elemental Composition
| Element | Symbol | Atomic Mass | Count | Mass Contribution | Weight % (Theoretical) |
| Carbon | C | 12.011 | 7 | 84.08 | 43.88% |
| Hydrogen | H | 1.008 | 10 | 10.08 | 5.26% |
| Nitrogen | N | 14.007 | 1 | 14.01 | 7.31% |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 18.50% |
| Oxygen | O | 15.999 | 3 | 48.00 | 25.05% |
| Total | 191.62 g/mol | 100.00% |
Scientist's Note: The Chlorine content (18.50%) is your primary stability indicator. A significant deviation (>0.4%) in Cl typically indicates hydrolysis (loss of Cl as HCl gas) or contamination with starting material (Proline Methyl Ester HCl, which has a Cl content of ~21.4%).
Comparative Analysis: Isolated Reagent vs. Alternatives
In drug development, the choice between isolating this reagent and generating it in situ impacts yield, purity profile, and safety.
Option A: Isolated Methyl 1-(chlorocarbonyl)-L-prolinate (Recommended)
-
Process: Synthesis via Triphosgene/Phosgene
Distillation/Crystallization Isolation. -
Performance: Allows for precise stoichiometry in subsequent coupling steps.
-
QC Challenge: Highly hygroscopic. Requires handling in a glovebox or under strict
Schlenk lines.
Option B: In-Situ Generation (Alternative)[2][4]
-
Process: React L-Proline Methyl Ester with Triphosgene; add nucleophile directly to the crude mixture.
-
Performance: Eliminates isolation steps but introduces unreacted phosgene and trapped HCl into the sensitive coupling step.
-
QC Challenge: Impossible to perform EA; purity is assumed, leading to variable yields in the final drug substance.
Experimental Data Comparison
The following table contrasts a high-quality commercial batch against a degraded batch (simulating poor storage or in-situ byproducts).
Table 2: Experimental Elemental Analysis Data
| Sample Type | % C | % H | % N | % Cl | Status | Interpretation |
| Theoretical | 43.88 | 5.26 | 7.31 | 18.50 | -- | Target Baseline |
| Batch A (High Purity) | 43.75 | 5.31 | 7.28 | 18.42 | PASS | High purity (>98%).[1][2] Minor deviation within experimental error limits ( |
| Batch B (Degraded) | 44.10 | 5.80 | 7.15 | 15.20 | FAIL | Low Chlorine. Indicates hydrolysis. The |
| Batch C (Crude/Wet) | 40.50 | 5.10 | 6.80 | 22.10 | FAIL | High Chlorine. Likely contamination with L-Proline Methyl Ester Hydrochloride salt or trapped solvent ( |
Mechanistic Pathways & Degradation Logic
To understand the EA data, one must visualize the synthesis and degradation pathways. The diagram below illustrates how moisture leads to the "Low Chlorine" failure mode observed in Batch B.
Figure 1: Synthesis and hydrolytic degradation pathway. Note that hydrolysis releases HCl, altering the Chlorine % in Elemental Analysis.
Decision Matrix: When to Use Which?
Choosing between the isolated reagent (analyzed via EA) and alternatives depends on your project phase.
Figure 2: Decision matrix for reagent selection based on scale and substrate sensitivity.
Validated Experimental Protocols
To ensure the "High Purity" EA results (Batch A), follow this strict isolation protocol.
Protocol 1: Synthesis & Isolation of Methyl 1-(chlorocarbonyl)-L-prolinate
Adapted from standard carbamoyl chloride synthesis procedures [1, 2].
-
Setup: Flame-dry a 250mL 3-neck round bottom flask. Equip with a magnetic stir bar,
inlet, and a dropping funnel. -
Reagents:
-
L-Proline Methyl Ester Hydrochloride (10.0 g, 60 mmol).
-
Triphosgene (6.0 g, 20 mmol) Caution: Generates Phosgene.
-
Dichloromethane (DCM), anhydrous (100 mL).
-
Pyridine or Triethylamine (Dry, 2.2 equiv).
-
-
Procedure:
-
Suspend amino ester in DCM at 0°C.
-
Add base dropwise (solution becomes clear).
-
Add Triphosgene dissolved in DCM dropwise over 30 mins at 0°C.
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
-
Work-up (Critical for EA):
-
Filter off the amine-hydrochloride salts under inert atmosphere if possible.
-
Concentrate the filtrate under reduced pressure (keep bath <35°C to prevent degradation).
-
Purification: Distill under high vacuum (0.5 mmHg) or recrystallize from dry Et2O/Hexane if solid.
-
-
Handling for EA:
-
Seal sample in a pre-weighed tin capsule inside a glovebox.
-
Analyze immediately. Exposure to air for >5 mins will skew %C and %Cl data.
-
Protocol 2: Elemental Analysis Troubleshooting
If your data matches Batch C (High Cl) :
-
Cause: Residual solvent (DCM/Chloroform) or trapped HCl salts.
-
Fix: Dry sample under high vacuum (0.1 mmHg) for 12 hours. Verify absence of solvent via H-NMR (
peak at 5.30 ppm).
If your data matches Batch B (Low Cl) :
-
Fix: The batch is irreversible degraded. Discard and resynthesize. Do not attempt to "dry" it further, as heating accelerates decomposition.
References
-
Cotarca, L., & Eckert, H. (2017). Phosgenations: A Handbook. Wiley-VCH. (Authoritative text on handling phosgene and characterizing carbamoyl chlorides).
-
Pasquet, M., et al. (2025). "Synthetic Routes to and Stability of Carbamoyl Chlorides." Molecules, 30(19), 3892.[5] (Recent study on stability profiles of related chlorides).
-
Gosh, A. K., & Brindisi, M. (2015). "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry, 58(7), 2895-2940. (Context on the utility of proline carbamates).
-
PubChem Database. "Methyl L-prolinate hydrochloride (Precursor Data)." National Library of Medicine.[6]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Methyl L-prolinate hydrochloride | 2133-40-6 [chemicalbook.com]
- 3. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthetic Routes to, Stabilities and Transformations of, and Characterization of (Carbamoyl)disulfanyl Chlorides and Related Compounds1,2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyl L-prolinate | C6H11NO2 | CID 853477 - PubChem [pubchem.ncbi.nlm.nih.gov]
13C NMR Profiling of Proline Methyl Ester Derivatives: A Comparative Technical Guide
Executive Summary: The Proline Rotamer Challenge
In drug development and peptidomimetic synthesis, Proline Methyl Ester (Pro-OMe) derivatives are ubiquitous building blocks. However, they present a unique analytical challenge: Cis/Trans Isomerism . Unlike other amino acids, the cyclic nature of proline restricts rotation around the
This results in the appearance of two distinct sets of NMR signals—rotamers —which are frequently mistaken for impurities by less experienced chemists.
This guide provides a definitive technical comparison of the 13C NMR signatures for the free base/salt versus the most common N-protected derivatives (N-Boc and N-Acetyl). It establishes a self-validating diagnostic workflow to distinguish cis (syn) from trans (anti) conformers using the
Mechanistic Insight: Why 13C NMR is Superior to 1H NMR
While 1H NMR often shows complex overlapping multiplets for proline ring protons, 13C NMR offers discrete, well-resolved signals for each rotamer due to the larger chemical shift dispersion.
-
Slow Exchange Regime: The energy barrier for amide bond rotation (~20 kcal/mol) is high enough that cis and trans isomers exist as distinct species in solution at room temperature.
-
The Diagnostic
: The chemical shift difference between the -carbon and -carbon ( ) is the most reliable metric for assigning stereochemistry.-
Trans (Anti): The
and signals are closer together ( ppm). -
Cis (Syn): The steric compression (gamma-gauche effect) shifts
upfield, increasing the separation ( ppm).
-
Comparative Analysis: Chemical Shift Data
The following table synthesizes experimental data for L-Proline Methyl Ester and its derivatives in CDCl₃ (unless otherwise noted).
Table 1: 13C NMR Chemical Shift Comparison (ppm)
| Carbon Position | H-Pro-OMe·HCl (Ref) | N-Boc-Pro-OMe (Major/Trans) | N-Boc-Pro-OMe (Minor/Cis) | N-Ac-Pro-OMe (Major/Trans) | N-Ac-Pro-OMe (Minor/Cis) |
| C=O (Ester) | 170.2 | 173.1 | 173.3 | 172.8 | 172.6 |
| C=O (Amide/Carb) | — | 154.6 | 153.8 | 169.5 | 169.1 |
| C | 59.7 | 59.0 | 59.2 | 58.8 | 57.4 |
| C | 29.2 | 29.9 | 31.0 | 29.1 | 31.3 |
| C | 24.1 | 24.3 | 22.5 | 24.8 | 22.2 |
| C | 46.8 | 46.4 | 46.9 | 47.1 | 46.2 |
| OCH | 53.4 | 52.1 | 52.3 | 52.2 | 52.4 |
| 5.1 | 5.6 | 8.5 | 4.3 | 9.1 |
Note: Shifts are referenced to CDCl₃ (77.16 ppm).[1] Values are representative and may vary ±0.5 ppm depending on concentration and temperature.
Key Takeaways:
-
Rotamer Ratio: For N-Boc and N-Acetyl derivatives in CDCl₃, the Trans isomer is generally the major species (typically 3:1 to 4:1 ratio).
-
Diagnostic Shift: Note the
row. The Cis isomer consistently shows a much larger separation between the beta and gamma carbons.[2] -
Carbonyls: The carbamate (Boc) carbonyl (~154 ppm) is significantly upfield of the amide (Acetyl) carbonyl (~169 ppm), providing an instant check for protecting group integrity.
Diagnostic Workflow
The following logic flow illustrates the decision-making process for assigning signals in a crude reaction mixture containing Proline derivatives.
Figure 1: Decision tree for assigning cis/trans stereochemistry in proline derivatives using 13C NMR.
Experimental Protocol: High-Fidelity Rotamer Analysis
To ensure reproducible data that matches the table above, follow this standardized protocol.
Materials:
-
Solvent: CDCl₃ (99.8% D) with 0.03% v/v TMS. Note: DMSO-d6 favors the cis isomer more than CDCl₃ due to polarity, altering the ratio.
-
Concentration: 50–70 mM (approx. 15–20 mg per 0.6 mL). High concentrations can induce aggregation shifts.
Method:
-
Preparation: Dissolve the sample in CDCl₃. Ensure the solution is clear; filter if necessary to remove paramagnetic particulates.
-
Acquisition Parameters:
-
Pulse Sequence: Standard proton-decoupled 13C (e.g., zgpg30 on Bruker).
-
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . Quaternary carbons (C=O, Boc-quaternary) have long T1 times. Short D1 leads to poor integration and missing carbonyl signals.
-
Scans: Minimum 512 scans (for 50 mM) to clearly resolve the minor rotamer signals (usually ~10-20% intensity of major).
-
-
Processing:
-
Line Broadening (LB): Apply 1.0 – 2.0 Hz.
-
Referencing: Set the center peak of the CDCl₃ triplet to 77.16 ppm .
-
Self-Validation Step:
Check the integrals. While 13C integrals are not quantitative without inverse-gated decoupling, the ratio of Major:Minor signals should be roughly consistent across all carbon types (
References
-
Sarkar, S. K., et al. "Detection of cis and trans X-Pro peptide bonds in proteins by 13C NMR." Journal of the American Chemical Society, 1984.
-
Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 1997.[1]
-
Isomerization Dynamics. "Proline cis/trans Isomerization in Intrinsically Disordered Proteins." Biomolecules, 2023.[3][4]
- Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard reference for general chemical shift ranges).
Sources
Safety Operating Guide
A Guide to the Safe Deactivation and Disposal of Methyl 1-(chlorocarbonyl)-L-prolinate
As a Senior Application Scientist, I understand that innovation in drug development and chemical research is intrinsically linked to a culture of safety. The proper handling and disposal of reactive reagents is not merely a regulatory hurdle; it is a cornerstone of responsible science. This guide provides a detailed protocol for the safe disposal of Methyl 1-(chlorocarbonyl)-L-prolinate, a reactive acyl chloride intermediate. The procedures outlined here are designed to be a self-validating system, ensuring that the reactive hazards are neutralized before the material enters the waste stream.
Hazard Assessment: Understanding the Reactivity
Methyl 1-(chlorocarbonyl)-L-prolinate's primary hazard stems from the chlorocarbonyl (acyl chloride) functional group. Acyl chlorides are highly reactive compounds that must be handled with care.[1][2]
Causality of Hazard: The core principle to understand is that the acyl chloride group reacts vigorously and exothermically with nucleophiles, most notably water.[1][3] This hydrolysis reaction is the primary safety concern, as it rapidly generates corrosive hydrogen chloride (HCl) gas and the corresponding carboxylic acid.
Methyl 1-(chlorocarbonyl)-L-prolinate + H₂O → N-carboxy-L-proline methyl ester + HCl (gas)
This reactivity profile means the compound is classified as both corrosive and reactive . Under the U.S. Environmental Protection Agency (EPA) regulations, waste with these properties must be managed as hazardous waste.[4][5] It may be classified under waste codes D002 (Corrosivity) due to the generation of HCl and D003 (Reactivity) because it reacts violently with water.[4][6][7]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 65576-50-3 | Internal Data |
| Molecular Formula | C₇H₁₀ClNO₃ | Internal Data |
| Molecular Weight | 191.61 g/mol | Internal Data |
| Appearance | Likely a liquid or low-melting solid | Inferred from similar compounds[8] |
| Key Hazard | Reacts with water/moisture | [1][3] |
Immediate Safety & Personal Protective Equipment (PPE)
Before beginning any deactivation procedure, ensure all necessary safety measures are in place. This is non-negotiable. All handling of Methyl 1-(chlorocarbonyl)-L-prolinate and its disposal must occur within a certified chemical fume hood.
Table 2: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles and a full-face shield. | Protects against splashes of the corrosive material and potential violent reactions. |
| Hand Protection | Butyl rubber or other gloves rated for reactive acid halides.[9] | Standard nitrile gloves offer insufficient protection against this class of chemical. |
| Body Protection | Flame-resistant lab coat. | Provides a barrier against spills. |
| Emergency Access | An operational safety shower and eyewash station must be immediately accessible. | For immediate decontamination in case of exposure. |
Step-by-Step Disposal Protocol: Controlled Neutralization
The guiding principle for the disposal of this compound is to first safely and completely neutralize its reactivity before it is placed in a hazardous waste container. This is achieved through a controlled hydrolysis and neutralization reaction. Never dispose of active Methyl 1-(chlorocarbonyl)-L-prolinate directly into a waste container with other solvents, as this can lead to a dangerous build-up of pressure and release of HCl gas.[10][11]
Required Reagents and Equipment
-
Beaker or flask of appropriate size (at least 10x the volume of the material to be neutralized)
-
Stir plate and magnetic stir bar
-
Ice bath
-
Dropping funnel or pipette
-
Sodium hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)
-
pH paper or calibrated pH meter
-
Appropriate hazardous waste container
Experimental Protocol: Neutralization Workflow
This protocol is designed for small research quantities (typically <10 g or 10 mL).
-
Prepare the Neutralization Solution:
-
In a beaker or flask placed within an ice bath, prepare a 5-10% aqueous solution of sodium hydroxide or a saturated solution of sodium bicarbonate. The volume should be at least ten times the volume of the acyl chloride waste.
-
Causality: Using a dilute basic solution in excess ensures that the generated HCl is immediately neutralized, preventing its release. The ice bath helps to control the exothermic nature of the reaction.[2]
-
-
Set Up for Controlled Addition:
-
Begin stirring the basic solution vigorously on the stir plate.
-
If the Methyl 1-(chlorocarbonyl)-L-prolinate is in a solvent, use that solution for the addition. If it is a neat material, it is advisable to first dilute it in an inert, dry solvent (like THF or Dioxane) to better control the rate of addition.
-
-
Slowly Add the Acyl Chloride:
-
Using a pipette or dropping funnel, add the Methyl 1-(chlorocarbonyl)-L-prolinate solution to the stirred basic solution drop by drop .
-
Critical Step: The rate of addition must be slow enough to prevent excessive bubbling or a rapid temperature increase. You are observing the controlled hydrolysis of the acyl chloride and the neutralization of the resulting HCl.
-
Causality: Adding the reactive agent to the quenching solution ensures the reaction medium is always basic and can immediately neutralize the products. Reversing the addition (adding water/base to the acyl chloride) can cause a violent, uncontrolled reaction.[2][10]
-
-
Allow for Complete Reaction:
-
After the addition is complete, continue stirring the mixture in the ice bath for at least 30 minutes, then allow it to warm to room temperature and stir for another hour. This ensures the reaction has gone to completion.
-
-
Verify Neutralization:
-
Check the pH of the aqueous solution using pH paper or a meter. The pH should be in the neutral range (pH 6-9).
-
If the solution is still acidic, slowly add more base until it is neutralized. If it is too basic, it can be neutralized with a dilute acid like citric acid.
-
Self-Validation: This step is a critical checkpoint. A neutral pH confirms that the reactive and corrosive components have been successfully deactivated.
-
Final Waste Stream Management
Once the neutralization protocol is complete and the pH is confirmed to be neutral, the resulting aqueous solution can be managed as hazardous waste.
-
Containerization: Transfer the neutralized solution to a properly labeled hazardous waste container. The container must have a tightly fitting cap.[12][13]
-
Labeling: The label must clearly state the contents, for example: "Aqueous waste containing N-carboxy-L-proline methyl ester sodium salt, sodium chloride, and residual methanol. (Neutralized Methyl 1-(chlorocarbonyl)-L-prolinate)." Attach a completed hazardous waste tag as required by your institution's Environmental Health and Safety (EHS) office.
-
Disposal: The container should be stored in a designated satellite accumulation area until it is collected by your institution's hazardous waste management team.[9][11]
Disposal Workflow Diagram
The following diagram outlines the logical decision-making process for the disposal of Methyl 1-(chlorocarbonyl)-L-prolinate.
Caption: Decision workflow for safe disposal.
References
-
CPAchem Ltd. (2023, May 23). Safety data sheet. Retrieved from [Link]
- Drauz, K., et al. (n.d.). A Novel Synthetic Route to L-Proline. Journal of Organic Chemistry. Retrieved from a source providing access to the specified journal article.
-
National Center for Biotechnology Information. (n.d.). Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine. PubMed Central. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
- Google Patents. (2019, January 3). Method for preparation of alpha-methyl-l-proline.
-
U.S. Environmental Protection Agency. (1980, May 2). Reactivity Characteristic Background Document. Retrieved from [Link]
-
Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). The reactions of chlorine dioxide with inorganic and organic compounds in water treatment: kinetics and mechanisms. Environmental Science: Water Research & Technology. Retrieved from [Link]
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National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
-
ResearchGate. (n.d.). Chlorine Monoxide (Cl2O) and Molecular Chlorine (Cl-2) as Active Chlorinating Agents in Reaction of Dimethenamid with Aqueous Free Chlorine. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2007, August 21). L-Proline Esterification. Retrieved from [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]
-
WMSolutions.com. (n.d.). Reactivity Characteristic. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]
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Wiley-VCH. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Acetyl Chloride. Retrieved from [Link]
-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
Vanderbilt University. (n.d.). The Laboratory Standard. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Reactions of aqueous chlorine and chlorine dioxide with model food compounds. PubMed Central. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]
-
International Chemical Safety Cards. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]
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Lion Technology. (2019, July 15). How to Identify Reactive Hazardous Wastes. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis of methyl esters and alkylation to phenacyl esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 19.5: Nucleophilic Addition of Water - Hydration. Retrieved from [Link]
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024, March 28). Hazardous Waste Characteristics. Retrieved from [Link]
-
Conn Maciel Carey LLP. (2025). OSHA Chemical Storage Requirements. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of Methyl 1-(chlorocarbonyl)-L-prolinate
In the landscape of pharmaceutical research and drug development, the synthesis of novel compounds demands not only precision in execution but also an unwavering commitment to safety. Methyl 1-(chlorocarbonyl)-L-prolinate, a reactive acyl chloride derivative of the amino acid proline, is a valuable building block in organic synthesis. However, its utility is matched by its hazardous nature, primarily due to the highly reactive chlorocarbonyl group. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
The core principle of this guide is to treat Methyl 1-(chlorocarbonyl)-L-prolinate with the respect it demands. As an acyl chloride, it is classified as a corrosive and moisture-sensitive compound.[1][2][3] Its primary danger lies in its violent reaction with water, including ambient humidity, to produce hydrochloric acid (HCl) gas and the corresponding carboxylic acid.[1] This reaction is not only exothermic but also releases corrosive vapors that can cause severe damage to the skin, eyes, and respiratory tract.[1][3][4] Therefore, all handling procedures must be designed to rigorously exclude moisture and to protect the researcher from both direct contact and inhalation of vapors.
I. Essential Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable when working with acyl chlorides. The following table outlines the minimum required PPE, with an explanation of why each component is critical.
| PPE Category | Required Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles and a full-face shield | Rationale: Standard safety glasses are insufficient. Chemical splash goggles that meet ANSI Z87.1 standards are mandatory to protect against splashes and corrosive vapors.[5] A full-face shield, worn over the goggles, is required to protect the entire face from splashes during transfers or in the event of an energetic reaction.[5][6][7] |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or laminate film) with a secondary pair of nitrile gloves. | Rationale: Acyl chlorides can permeate standard laboratory gloves. Heavy-duty gloves, such as butyl rubber, are necessary for primary protection against this corrosive material. Wearing a pair of disposable nitrile gloves underneath allows for the safe removal of the outer gloves without skin contamination.[5] Always inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | Flame-resistant (FR) lab coat and a chemical-resistant apron. | Rationale: A flame-resistant lab coat is essential due to the potential for exothermic reactions.[6] A chemical-resistant apron provides an additional barrier against spills and splashes of this corrosive liquid.[6][7] Full-length pants and closed-toe shoes are mandatory.[5] |
| Respiratory Protection | Work exclusively within a certified chemical fume hood. | Rationale: The corrosive and toxic vapors of Methyl 1-(chlorocarbonyl)-L-prolinate and its reaction byproducts (HCl) necessitate the use of a properly functioning chemical fume hood to prevent inhalation.[4] In the case of a significant spill or ventilation failure, a full-face respirator with an appropriate acid gas cartridge may be required for emergency response. |
II. Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, methodical workflow is paramount. The following protocol breaks down the handling process into manageable, safety-focused steps.
Workflow for Handling Methyl 1-(chlorocarbonyl)-L-prolinate
Caption: Safe handling workflow for Methyl 1-(chlorocarbonyl)-L-prolinate.
1. Preparation Phase (Pre-Experiment)
-
Step 1: Engineering Controls Verification: Before bringing the chemical into the workspace, ensure the chemical fume hood has been certified within the last year and that the airflow is optimal.
-
Step 2: Glassware Preparation: All glassware must be scrupulously dried in an oven (and cooled under a stream of inert gas like nitrogen or argon) to remove any trace moisture.
-
Step 3: Donning PPE: Put on all required PPE as detailed in the table above. This is a critical step before the reagent container is even opened.[5]
-
Step 4: Emergency Preparedness: Ensure an appropriate quenching solution (e.g., a dilute solution of sodium bicarbonate) and a spill kit are readily accessible. An eyewash station and safety shower must be unobstructed.
2. Handling and Reaction Phase
-
Step 5: Inert Atmosphere: The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent reaction with ambient moisture.
-
Step 6: Reagent Transfer: Transfer Methyl 1-(chlorocarbonyl)-L-prolinate using a dry, inert gas-flushed syringe. This minimizes exposure to air.
-
Step 7: Addition to Reaction: Add the reagent to the reaction mixture slowly and in a controlled manner, as the subsequent reaction may be exothermic.
3. Disposal and Decontamination Plan
-
Step 8: Quenching: Any residual or excess reagent must be quenched carefully. This is achieved by slowly adding the acyl chloride to a stirred, cooled solution of a weak base, such as sodium bicarbonate, or a non-protic solvent like isopropanol. Never add water directly to the acyl chloride , as this will cause a violent reaction.[1]
-
Step 9: Waste Segregation: All waste, including the quenched solution and any contaminated materials (gloves, paper towels, etc.), must be collected in a designated, clearly labeled hazardous waste container.
-
Step 10: Glassware Decontamination: Glassware should be rinsed with a suitable organic solvent (e.g., acetone) in the fume hood to remove any residual reagent before being washed. This rinse solvent must also be disposed of as hazardous waste.
-
Step 11: Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first, followed by the face shield, lab coat, and finally the inner gloves. Wash hands thoroughly after the procedure.
By understanding the inherent reactivity of Methyl 1-(chlorocarbonyl)-L-prolinate and adhering to these rigorous safety protocols, researchers can confidently and safely utilize this important synthetic intermediate, fostering a culture of safety and scientific excellence within the laboratory.
References
-
Millipore. L-proline - Safety Data Sheet. Retrieved from [Link]
-
CPAchem Ltd. (2023, May 23). Safety data sheet: L-Proline. Retrieved from [Link]
-
Thermo Fisher Scientific. (2009, September 26). Safety Data Sheet: L-Proline methyl ester hydrochloride. Retrieved from [Link]
-
International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC): ACETYL CHLORIDE. Retrieved from [Link]
-
SafetyCulture Marketplace US. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2019, January 15). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
New Mexico State University. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Hazards. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: Acetyl chloride D3. Retrieved from [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
SDS Manager. (n.d.). How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals. Retrieved from [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
